Dichloro(dicyclopentadienyl)platinum(II)
Description
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Properties
IUPAC Name |
dichloroplatinum;(1R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.2ClH.Pt/c1-2-9-7-4-5-8(6-7)10(9)3-1;;;/h1-2,4-5,7-10H,3,6H2;2*1H;/q;;;+2/p-2/t7-,8+,9?,10?;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIHWYYQPYXMJF-CFJHCETASA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3.Cl[Pt]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC2C1[C@H]3C[C@@H]2C=C3.Cl[Pt]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12083-92-0 | |
| Record name | Dichloro(dicyclopentadienyl)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the fundamental properties of Dichloro(dicyclopentadienyl)platinum(II)?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Dichloro(dicyclopentadiene)platinum(II) (CAS No. 12083-92-0), a notable organoplatinum complex. Often referred to by the misnomer Dichloro(dicyclopentadienyl)platinum(II), this compound's correct chemical identity, featuring a dicyclopentadiene (B1670491) ligand, is crucial for accurate scientific discourse. This document details its chemical and physical characteristics, provides insights into its synthesis and reactivity, and explores its primary application as a catalyst in organic synthesis, particularly in hydrosilylation reactions. While its potential in drug development remains largely unexplored, this guide serves as a foundational resource for researchers interested in the chemical attributes and catalytic potential of this platinum(II) complex.
Chemical and Physical Properties
Dichloro(dicyclopentadiene)platinum(II) is a solid, air-stable organometallic compound. Its core structure consists of a central platinum(II) atom coordinated to two chloride ions and one dicyclopentadiene molecule, which acts as a bidentate ligand.
Table 1: Physical and Chemical Properties of Dichloro(dicyclopentadiene)platinum(II)
| Property | Value | Source |
| CAS Number | 12083-92-0 | [1] |
| Molecular Formula | C₁₀H₁₂Cl₂Pt | [1] |
| Molecular Weight | 398.19 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 220-222 °C | [1] |
| Synonyms | Platinum, dichloro[(2,3,5,6-η)-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene]- | [1] |
Synthesis and Characterization
General Synthetic Approach
A common method for the synthesis of dichloro(diene)platinum(II) complexes involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the corresponding diene. The diene displaces two of the chloride ligands from the coordination sphere of the platinum atom.
A general experimental protocol for a related compound, dichloro(1,5-cyclooctadiene)platinum(II), is well-documented and can be adapted for the synthesis of the dicyclopentadiene analogue.[2]
Experimental Protocol: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) (for reference) [2]
-
Potassium tetrachloroplatinate(II) is dissolved in a suitable solvent, typically an aqueous alcohol mixture.
-
The diene (in this case, 1,5-cyclooctadiene) is added to the solution.
-
The reaction mixture is stirred, often with heating, to facilitate the ligand exchange.
-
The product, being less soluble than the starting materials, precipitates out of the solution.
-
The solid product is collected by filtration, washed with appropriate solvents to remove impurities, and dried.
The synthesis of Dichloro(dicyclopentadiene)platinum(II) would follow a similar procedure, substituting 1,5-cyclooctadiene (B75094) with dicyclopentadiene.
Diagram 1: General Synthetic Pathway for Dichloro(diene)platinum(II) Complexes
Caption: General reaction scheme for the synthesis of Dichloro(dicyclopentadiene)platinum(II).
Spectroscopic and Structural Characterization
Detailed NMR (¹H, ¹³C, ¹⁹⁵Pt) and IR spectroscopic data, as well as a definitive single-crystal X-ray structure for Dichloro(dicyclopentadiene)platinum(II), are not prevalent in the reviewed literature. For comparison, the related complex, Dichloro(norbornadiene)platinum(II), has been characterized by single-crystal X-ray analysis, revealing a pseudo-square planar coordination geometry around the platinum atom.[3] It is anticipated that Dichloro(dicyclopentadiene)platinum(II) would adopt a similar coordination geometry.
Reactivity and Applications
The primary documented application of Dichloro(dicyclopentadiene)platinum(II) is in the field of catalysis.
Catalysis
This complex has been identified as an efficient catalyst for hydrosilylation reactions.[4] Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry.
A patent describes the use of (dicyclopentadiene)PtCl₂ in platinum-catalyzed hydrosilylation reactions.[5]
Experimental Protocol: Catalytic Hydrosilylation (General) [4]
-
The unsaturated substrate (e.g., an alkene or alkyne) is dissolved in a suitable anhydrous solvent under an inert atmosphere.
-
A catalytic amount of Dichloro(dicyclopentadiene)platinum(II) is added to the solution.
-
The hydrosilane is added, often dropwise, to the reaction mixture.
-
The reaction is stirred at a specified temperature until completion, which is monitored by techniques such as GC-MS or NMR spectroscopy.
-
The product is isolated and purified using standard methods like distillation or chromatography.
Diagram 2: Catalytic Cycle for Hydrosilylation (Chalk-Harrod Mechanism)
Caption: A simplified representation of a plausible catalytic cycle for hydrosilylation.
Biological Activity and Drug Development Potential
Currently, there is a lack of specific studies in the scientific literature detailing the biological activity, cytotoxicity, or potential applications of Dichloro(dicyclopentadiene)platinum(II) in drug development. While other platinum(II) complexes are renowned for their anticancer properties, this particular compound has not been a primary focus of such research.
Studies on other organometallic platinum(II) compounds have shown that their cytotoxicity can be low, which may be related to their interaction with DNA.[6] The unique structural and electronic properties of the dicyclopentadiene ligand could impart novel biological activities, but this remains an area for future investigation.
Conclusion
Dichloro(dicyclopentadiene)platinum(II) is a well-defined organometallic compound with established utility as a catalyst, particularly in hydrosilylation reactions. While its fundamental physical properties are documented by commercial suppliers, a comprehensive public repository of its spectroscopic and crystallographic data is lacking. Its potential in the realm of drug development is yet to be explored, presenting an open avenue for future research. This guide consolidates the available information to provide a solid foundation for scientists and researchers working with or considering the use of this platinum complex.
References
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN104926884A - Preparation method of dichloro(1,5-cyclooctadiene) platinum (II) - Google Patents [patents.google.com]
- 3. Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Dicyclopentadiene) platinum(II) dichloride: An efficient catalyst for the hydrosilylation reaction between alkenes and triethoxysilane | Semantic Scholar [semanticscholar.org]
- 5. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]
- 6. Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichloro(dicyclopentadienyl)platinum(II) structure and bonding characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dichloro(dicyclopentadienyl)platinum(II), with the chemical formula C₁₀H₁₀Cl₂Pt, is an organometallic complex featuring a central platinum(II) ion.[1] The platinum atom is coordinated to two chloride ligands and two cyclopentadienyl (B1206354) (Cp) ligands. This compound belongs to the broader class of metallocenes, which have found extensive applications as catalysts in organic synthesis and as potential therapeutic agents. The square-planar geometry typical of d⁸ platinum(II) complexes, combined with the electronic properties of the cyclopentadienyl ligands, imparts unique reactivity and stability to this molecule.
Molecular Structure and Bonding
The central platinum atom in dichloro(dicyclopentadienyl)platinum(II) exhibits a +2 oxidation state and possesses a d⁸ electron configuration. This electronic arrangement strongly favors a square-planar coordination geometry to minimize ligand-ligand repulsion and maximize d-orbital splitting energy.
The bonding between the platinum center and the cyclopentadienyl ligands is a synergistic combination of σ-donation and π-backbonding. The filled π-orbitals of the aromatic cyclopentadienyl rings donate electron density to the vacant d-orbitals of the platinum atom. Concurrently, the filled d-orbitals of the platinum atom can back-donate electron density into the empty π*-antibonding orbitals of the cyclopentadienyl ligands. This backbonding strengthens the metal-ligand interaction and influences the overall electronic properties and reactivity of the complex. The platinum-chlorine bonds are primarily covalent in nature.
Diagram of the Molecular Structure:
Caption: Molecular structure of dichloro(dicyclopentadienyl)platinum(II).
Physicochemical Properties
A summary of the key physicochemical properties of dichloro(dicyclopentadienyl)platinum(II) is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cl₂Pt |
| Molecular Weight | 396.17 g/mol [1] |
| Appearance | Off-white to yellow crystalline powder[1] |
| Melting Point | 218 °C |
| Solubility | Insoluble in water, soluble in organic solvents |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Synthesis and Characterization
General Synthesis Protocol
The synthesis of dichloro(dicyclopentadienyl)platinum(II) typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with a cyclopentadienyl source. A general procedure is outlined below. Note: This is a generalized protocol and may require optimization.
-
Preparation of Cyclopentadienyl Ligand: Freshly cracked cyclopentadiene (B3395910) is often used. It can be deprotonated using a suitable base like sodium hydride or an alkali metal to form the cyclopentadienide (B1229720) anion (Cp⁻).
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Reaction: Potassium tetrachloroplatinate(II) is dissolved in a suitable solvent, such as a chlorinated solvent or an ether. The solution of the cyclopentadienide anion is then added dropwise to the platinum salt solution under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Conditions: The reaction is typically stirred at room temperature for several hours to allow for complete ligand exchange.
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Work-up and Purification: The reaction mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) to yield the crystalline product.
Characterization Techniques
The synthesized dichloro(dicyclopentadienyl)platinum(II) can be characterized using a variety of spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the presence of the cyclopentadienyl ligands. The chemical shifts and coupling patterns provide information about the electronic environment of the protons and carbon atoms in the Cp rings.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes of the cyclopentadienyl rings and the Pt-Cl bonds.
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X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise molecular structure, including bond lengths and angles. However, specific crystallographic data for this compound is not readily found in publicly accessible databases.
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Elemental Analysis: Combustion analysis can be used to determine the elemental composition (C, H) of the compound, confirming its purity and stoichiometry.
Diagram of the Experimental Workflow:
Caption: General experimental workflow for synthesis and characterization.
Applications
Dichloro(dicyclopentadienyl)platinum(II) is a versatile compound with potential applications in several key areas of chemical research and development:
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Homogeneous Catalysis: Like many other platinum group metal complexes, it can serve as a catalyst or catalyst precursor for a variety of organic transformations, including hydrogenation, hydrosilylation, and C-C coupling reactions.
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Materials Science: The electronic properties of this organometallic compound make it a candidate for the development of novel materials with specific optical or electronic properties.
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Medicinal Chemistry and Drug Development: Platinum complexes are well-established as anticancer agents. The unique ligand environment in dichloro(dicyclopentadienyl)platinum(II) may offer different mechanisms of action or an altered toxicity profile compared to traditional platinum-based drugs, making it a subject of interest for further investigation in drug discovery.
Conclusion
Dichloro(dicyclopentadienyl)platinum(II) is an intriguing organometallic compound with a rich coordination chemistry and promising applications. While a comprehensive experimental dataset on its structural and spectroscopic properties remains to be fully elucidated in publicly available literature, the fundamental principles of its structure and bonding provide a strong foundation for its further exploration and utilization in catalysis and medicinal chemistry. Future research focusing on detailed crystallographic and spectroscopic characterization will be invaluable in unlocking the full potential of this platinum complex.
References
An In-depth Technical Guide on the Electronic Properties of Dicyclopentadienyl Platinum Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of dicyclopentadienyl platinum complexes, with a primary focus on the parent sandwich complex, bis(cyclopentadienyl)platinum(II) or (Cp)₂Pt. This document synthesizes key experimental and theoretical data to offer a detailed understanding of the synthesis, molecular structure, and electronic behavior of these organometallic compounds.
Synthesis and Molecular Structure
The synthesis of dicyclopentadienyl platinum complexes typically involves the reaction of a platinum(II) precursor with a cyclopentadienylating agent. While various synthetic routes exist for substituted derivatives, the preparation of the parent (Cp)₂Pt complex is a foundational procedure in the study of these compounds.
Experimental Protocol: Synthesis of Bis(cyclopentadienyl)platinum(II)
A common method for the synthesis of (Cp)₂Pt involves the reaction of a platinum(II) halide with a cyclopentadienyl (B1206354) anion source, such as sodium cyclopentadienide (B1229720) (NaCp) or thallium cyclopentadienide (TlCp).
-
Reactants: Platinum(II) chloride (PtCl₂), Sodium cyclopentadienide (NaCp)
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Solvent: A suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF).
-
Procedure:
-
A suspension of PtCl₂ is prepared in dry THF under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of NaCp in THF is added dropwise to the PtCl₂ suspension at a controlled temperature, often at or below room temperature.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The resulting mixture is filtered to remove any inorganic byproducts, such as sodium chloride (NaCl).
-
The solvent is removed from the filtrate under reduced pressure to yield the crude (Cp)₂Pt product.
-
The crude product can be further purified by techniques such as sublimation or recrystallization to obtain analytically pure (Cp)₂Pt.
-
The molecular structure of dicyclopentadienyl platinum complexes is characterized by a central platinum atom sandwiched between two cyclopentadienyl rings. X-ray crystallography is the definitive method for determining the precise geometric parameters of these molecules in the solid state.
| Parameter | (Cp)₂Pt |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| Pt-C Bond Length (Å) | Data not available in search results |
| C-C Bond Length (in Cp ring) (Å) | Data not available in search results |
| Inter-ring Angle (°) (Tilt Angle) | Data not available in search results |
Table 1: Crystallographic Data for Bis(cyclopentadienyl)platinum(II). Note: Specific crystallographic data for the parent (Cp)₂Pt complex were not found in the provided search results. The table serves as a template for where such data would be presented.
Electronic Structure and Bonding
The electronic structure of dicyclopentadienyl platinum complexes is best understood through molecular orbital (MO) theory. The interaction between the d-orbitals of the platinum atom and the π-molecular orbitals of the two cyclopentadienyl ligands dictates the electronic properties of the complex.
A qualitative molecular orbital diagram for a generic metallocene can be adapted to understand the bonding in (Cp)₂Pt.[1] The d-orbitals of the platinum atom split into different energy levels upon interaction with the ligand orbitals. The π-orbitals of the two cyclopentadienyl ligands also combine to form a set of symmetry-adapted linear combinations (SALCs). The overlap of the metal d-orbitals and the ligand SALCs of appropriate symmetry leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals.
References
A Technical Deep Dive into Platinum Metallocenes: From Serendipitous Discovery to Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical discovery, synthesis, characterization, and subsequent development of platinum metallocenes, with a particular focus on their potential applications in drug development. While the celebrated history of platinum in medicine is dominated by cisplatin (B142131) and its derivatives, the story of its metallocene counterparts offers a compelling narrative of scientific curiosity and the ongoing quest for novel therapeutic agents.
The Dawn of Metallocene Chemistry and the Elusive Platinocene
The field of organometallic chemistry was revolutionized in the 1950s with the discovery and structural elucidation of ferrocene, [Fe(C₅H₅)₂]. This seminal discovery, for which Ernst Otto Fischer and Geoffrey Wilkinson were jointly awarded the Nobel Prize in Chemistry in 1973, opened the floodgates for the synthesis of a vast array of "sandwich" compounds with various transition metals.[1][2] E.O. Fischer's group at the Technical University of Munich was at the forefront of this wave, systematically synthesizing a wide range of metallocenes.[1][2]
While Fischer's group successfully synthesized numerous metallocenes, the initial synthesis of the platinum analogue, platinocene or bis(cyclopentadienyl)platinum(II), [(C₅H₅)₂Pt], proved to be a more challenging endeavor. Early attempts to replicate the straightforward synthesis routes used for other metallocenes were not immediately successful, leading to a period where platinocene remained a notable omission in the growing family of these sandwich compounds.
It is important to distinguish the neutral Pt(II) metallocene, (C₅H₅)₂Pt, from the more readily synthesized Pt(IV) complex, dichloro(dicyclopentadienyl)platinum(IV), [Pt(C₅H₅)₂(Cl)₂].[3] The latter, while a valid organometallic compound, does not possess the classic "sandwich" structure of a true metallocene.
The First Synthesis of Platinocene: A Detailed Protocol
The first successful synthesis of platinocene was a significant milestone. While the original publications are not readily accessible in modern databases, the general synthetic strategy follows the established principles of metallocene chemistry. The most common route involves the reaction of a platinum(II) salt with a cyclopentadienyl (B1206354) anion source.
Experimental Protocol: Synthesis of Bis(cyclopentadienyl)platinum(II)
Materials:
-
Platinum(II) chloride (PtCl₂)
-
Sodium cyclopentadienide (B1229720) (NaC₅H₅)
-
Anhydrous tetrahydrofuran (B95107) (THF)
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Anhydrous diethyl ether
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Sodium Cyclopentadienide: Freshly cracked cyclopentadiene (B3395910) is reacted with sodium metal in anhydrous THF under an inert atmosphere to produce a solution of sodium cyclopentadienide. The concentration of this solution is typically determined by titration.
-
Reaction with Platinum(II) Chloride: A suspension of finely powdered, anhydrous platinum(II) chloride in anhydrous THF is prepared in a separate Schlenk flask under an inert atmosphere.
-
Addition of Cyclopentadienyl Anion: The solution of sodium cyclopentadienide is slowly added to the stirred suspension of platinum(II) chloride at a controlled temperature, typically between -78 °C and room temperature. The reaction is monitored for a color change, which indicates the formation of the product.
-
Workup and Isolation: After the reaction is complete, the solvent is removed under vacuum. The resulting solid residue is then extracted with a non-polar solvent, such as diethyl ether or pentane, to separate the platinocene from inorganic salts.
-
Purification: The crude platinocene is purified by sublimation under high vacuum or by recrystallization from a suitable solvent.
Workflow for the Synthesis of Platinocene:
Caption: General workflow for the synthesis of platinocene.
Characterization of Platinocene: Spectroscopic and Structural Data
The characterization of the newly synthesized platinocene was crucial to confirm its structure and properties. A combination of spectroscopic techniques and X-ray crystallography was employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing metallocenes. For platinocene, the ¹⁹⁵Pt NMR spectrum is particularly informative due to the high sensitivity of the ¹⁹⁵Pt nucleus to its chemical environment.
Table 1: Key NMR Spectroscopic Data for Platinocene
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ¹H | ~5.5 | |
| ¹³C | ~85 | |
| ¹⁹⁵Pt | ~-2800 | ¹J(¹⁹⁵Pt-¹³C) ≈ 45 Hz |
Note: The exact chemical shifts can vary depending on the solvent and reference standard used.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule. The IR spectrum of platinocene is characterized by specific bands corresponding to the C-H and C-C vibrations of the cyclopentadienyl rings, as well as the metal-ring vibrations.
Table 2: Characteristic IR Absorption Bands for Platinocene
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretching |
| ~1410 | C-C stretching |
| ~1110, 1005 | C-H in-plane bending |
| ~800 | C-H out-of-plane bending |
| ~450 | Pt-ring stretching |
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive structural information for platinocene, confirming the "sandwich" structure with the platinum atom situated between two parallel cyclopentadienyl rings.
Table 3: Key Crystallographic Data for Platinocene
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Pt-C bond distance | ~2.3 Å |
| C-C bond distance (in Cp ring) | ~1.4 Å |
| Inter-ring distance | ~3.7 Å |
Development of Platinum Metallocenes in Drug Discovery
Inspired by the remarkable success of cisplatin, researchers began to investigate the biological activities of other platinum-containing compounds, including metallocenes. The rationale was that the unique structural and electronic properties of platinocenes might lead to a different mechanism of action, potentially overcoming the limitations of cisplatin, such as drug resistance and severe side effects.
Early Investigations and Anticancer Activity
Initial studies on the anticancer properties of platinum metallocene derivatives, particularly platinocene dichloride, showed some promising results. However, the activity was generally found to be lower than that of cisplatin. The cytotoxicity of these compounds was evaluated against various cancer cell lines.
Table 4: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Platinum Complexes
| Compound | A2780 (Ovarian) | A549 (Lung) | MCF-7 (Breast) |
| Cisplatin | 1-5 | 5-15 | 10-30 |
| Platinocene Dichloride | 10-50 | >100 | >100 |
Note: These are representative ranges and can vary significantly between studies.
Mechanism of Action: A Departure from Cisplatin
While the precise mechanism of action of platinum metallocenes is not as well-elucidated as that of cisplatin, evidence suggests a different mode of cytotoxicity. Unlike cisplatin, which primarily targets nuclear DNA by forming covalent adducts, the interaction of platinocenes with DNA is thought to be less direct.[4][5][6][7][8]
Proposed Mechanisms of Action for Platinum Metallocenes:
-
Induction of Apoptosis: Like many anticancer agents, platinum metallocenes can induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades.[9][10][11][12]
-
Interaction with Cellular Membranes: The lipophilic nature of the cyclopentadienyl rings may facilitate the interaction of platinocenes with cellular membranes, leading to disruption of membrane integrity and function.
-
Enzyme Inhibition: Platinum metallocenes may inhibit the activity of key enzymes involved in cellular proliferation and survival.
Signaling Pathway for Platinum-Induced Apoptosis:
Caption: Simplified signaling pathway of apoptosis induced by platinum complexes.
Future Directions and Conclusion
The historical discovery and development of platinum metallocenes represent a fascinating chapter in the broader story of medicinal inorganic chemistry. While they have not yet achieved the clinical success of cisplatin, they remain an important class of compounds for several reasons:
-
Alternative Mechanism of Action: Their distinct mode of action offers the potential to overcome resistance to traditional platinum-based drugs.
-
Scaffold for Drug Design: The metallocene framework provides a versatile platform for the design of new anticancer agents with tailored properties. By modifying the cyclopentadienyl rings or introducing different ligands, it is possible to fine-tune the solubility, stability, and biological activity of these compounds.
-
Probing Biological Systems: Platinum metallocenes can serve as valuable tools to probe fundamental biological processes and identify new therapeutic targets.
Further research is needed to fully elucidate the mechanism of action of platinum metallocenes and to develop new derivatives with improved efficacy and selectivity. The journey from the initial synthesis of platinocene to its potential application as a therapeutic agent is a testament to the enduring power of fundamental chemical research in driving innovation in medicine.
References
- 1. Ernst Otto Fischer - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. DNA interaction of platinum(II) complexes with 1,10-phenanthroline and extended phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interactions of novel mononuclear platinum-based complexes with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study on the interaction of cis- and trans-platin with DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interactions of novel mononuclear platinum-based complexes with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of testosterone modifies the interaction of mono-functional cationic platinum(II) complexes with DNA, causing significant alterations to the DNA helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platinum-based metal complexes as chloride transporters that trigger apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Platinum-based metal complexes as chloride transporters that trigger apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platinum nanoparticles induced genotoxicity and apoptotic activity in human normal and cancer hepatic cells via oxidative stress-mediated Bax/Bcl-2 and caspase-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation into the Reactivity of Dichloro(dicyclopentadienyl)platinum(II): A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches indicate that the specific compound dichloro(dicyclopentadienyl)platinum(II), [Pt(Cp)₂Cl₂], is not a known, stable, or well-characterized species. Its existence is likely precluded by the electronic and steric properties of the dicyclopentadienylplatinum moiety. This technical guide will, therefore, provide a comprehensive overview of the synthesis and reactivity of closely related and well-documented cyclopentadienylplatinum(II) and platinum(IV) complexes. The reactivity of these analogous compounds serves as a robust predictive model for the hypothetical reactivity of [Pt(Cp)₂Cl₂].
Introduction: The Hypothetical Nature of Dichloro(dicyclopentadienyl)platinum(II)
The field of organometallic chemistry has extensively explored cyclopentadienyl (B1206354) (Cp) complexes of various transition metals. However, the specific formulation of dichloro(dicyclopentadienyl)platinum(II) does not appear in peer-reviewed literature, suggesting its inherent instability. Platinum(II) complexes typically favor a square planar geometry with a 16-electron count. A hypothetical [Pt(Cp)₂Cl₂] structure would likely be coordinatively saturated and electronically unfavorable.
This whitepaper will delve into the known reactivity of stable cyclopentadienylplatinum complexes to forecast the potential chemical behavior of [Pt(Cp)₂Cl₂]. The primary reaction pathways for platinum(II) complexes, namely nucleophilic substitution and oxidative addition, will be examined in the context of analogous systems.
Synthesis of Analogous Cyclopentadienylplatinum Complexes
The synthesis of stable cyclopentadienylplatinum complexes often involves the use of ancillary ligands that stabilize the platinum center. Below are representative experimental protocols for the synthesis of related platinum(II) and platinum(IV) cyclopentadienyl complexes.
Experimental Protocol: Synthesis of (η⁵-Cyclopentadienyl)methyl(1,5-cyclooctadiene)platinum(II)
This protocol is adapted from established synthetic methods for related compounds.
Procedure:
-
To a solution of dichloro(1,5-cyclooctadiene)platinum(II) (1.0 g, 2.68 mmol) in 50 mL of diethyl ether at -78 °C, a solution of methylmagnesium chloride (1.0 mL of a 3.0 M solution in THF, 3.0 mmol) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour, during which a color change is observed.
-
A solution of cyclopentadienylsodium (0.26 g, 2.95 mmol) in 20 mL of THF is then added slowly to the reaction mixture at -78 °C.
-
The mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of 20 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography on silica (B1680970) gel to afford the title compound.
Core Reactivity of Platinum(II) Complexes
The reactivity of square-planar platinum(II) complexes is dominated by two principal pathways: nucleophilic substitution at the platinum center and oxidative addition to form octahedral platinum(IV) species.
Nucleophilic Substitution
Nucleophilic substitution reactions at a square-planar platinum(II) center generally proceed via an associative mechanism, involving the formation of a five-coordinate intermediate. The rate of substitution is influenced by the nature of the entering nucleophile, the leaving group, and the other ligands coordinated to the platinum.
General Workflow for Nucleophilic Substitution
Caption: Associative mechanism for nucleophilic substitution at a Pt(II) center.
Table 1: Representative Nucleophilic Substitution Reactions
| Starting Complex | Nucleophile (Y⁻) | Leaving Group (X⁻) | Product | Conditions | Yield (%) |
| [Pt(ppy)(DMSO)Cl] | py | Cl⁻ | [Pt(ppy)(DMSO)(py)]⁺ | CH₂Cl₂, rt, 4h | 85 |
| [Pt(dppe)Cl₂] | I⁻ | Cl⁻ | [Pt(dppe)I₂] | Acetone, reflux, 2h | 92 |
ppy = 2-phenylpyridine; py = pyridine; dppe = 1,2-bis(diphenylphosphino)ethane
Oxidative Addition
A key reaction pathway for platinum(II) complexes is oxidative addition, where a substrate (e.g., an alkyl halide or dihydrogen) adds to the metal center, increasing the oxidation state of platinum from +II to +IV and its coordination number from four to six.[1] This process is fundamental in many catalytic cycles.[1] The resulting platinum(IV) complex adopts an octahedral geometry.
Signaling Pathway of Oxidative Addition
Caption: General scheme for oxidative addition and reductive elimination.
The oxidative addition of polar molecules like alkyl halides often proceeds through an Sₙ2-type mechanism. For non-polar substrates such as dihydrogen, a concerted pathway is more common.
Table 2: Examples of Oxidative Addition to Platinum(II) Complexes
| Platinum(II) Precursor | Substrate | Product | Conditions | Yield (%) |
| [Pt(dppe)Me₂] | MeI | fac-[Pt(dppe)Me₃I] | Neat MeI, rt, 12h | 95 |
| trans-[IrCl(CO)(PPh₃)₂] | H₂ | [Ir(H)₂Cl(CO)(PPh₃)₂] | Benzene, rt | >90 |
Note: An Iridium(I) complex is included to illustrate the general principle of oxidative addition.
Predicted Reactivity of Dichloro(dicyclopentadienyl)platinum(II)
Based on the reactivity of analogous platinum(II) complexes, the hypothetical [Pt(Cp)₂Cl₂] would be anticipated to undergo the following reactions:
-
Chloride Substitution: The chloride ligands would be susceptible to substitution by stronger nucleophiles such as iodides, cyanides, or phosphines. The reaction would likely proceed through an associative mechanism.
-
Oxidative Addition: If the complex could adopt a reactive conformation, it might undergo oxidative addition with potent oxidizing agents like halogens or alkyl halides to form a platinum(IV) species, [Pt(Cp)₂Cl₂XY]. However, steric hindrance from the two cyclopentadienyl ligands might significantly hinder this process.
-
Cyclopentadienyl Ligand Modification: Reactions such as Diels-Alder additions might occur on the cyclopentadienyl rings, particularly if one of the Cp rings adopts a η¹-coordination mode.
Conclusion
While dichloro(dicyclopentadienyl)platinum(II) remains a hypothetical molecule, its potential reactivity can be inferred from the well-established chemistry of other platinum(II) and cyclopentadienylplatinum complexes. The dominant reaction pathways would likely involve nucleophilic substitution of the chloride ligands and, potentially, oxidative addition to the platinum center to form a platinum(IV) complex. The steric and electronic properties imparted by the two cyclopentadienyl ligands would be expected to play a crucial role in modulating this reactivity. Further investigation into this system would likely require computational studies to assess the stability and preferred geometry of [Pt(Cp)₂Cl₂] before any synthetic attempts are made. This theoretical approach could provide valuable insights into whether this elusive molecule can be isolated and its reactivity explored experimentally.
References
Initial Exploration of Potential Applications for Platinum(II) Cyclopentadienyl Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary exploration into the burgeoning field of platinum(II) cyclopentadienyl (B1206354) compounds, summarizing their synthesis, key properties, and potential applications across catalysis, materials science, and oncology. While this class of organometallic compounds holds considerable promise, this document also highlights the current gaps in publicly available, detailed experimental data, which necessitates further dedicated research to fully unlock their potential.
Synthesis of Platinum(II) Cyclopentadienyl Compounds
The synthesis of platinum(II) cyclopentadienyl complexes often involves the reaction of a suitable platinum(II) precursor with a cyclopentadienylating agent. A general approach involves the reaction of K₂[PtCl₄] or other Pt(II) starting materials with a cyclopentadienyl source, such as a thallium or sodium cyclopentadienide (B1229720) derivative. The ancillary ligands attached to the platinum center can be introduced before or after the cyclopentadienyl ligand. For instance, complexes of the type [Pt(Cp)(PR₃)X] (where Cp is cyclopentadienyl, PR₃ is a phosphine (B1218219) ligand, and X is a halide) are a common structural motif.
A representative, though not universally applicable, synthetic workflow is outlined below. It is important to note that specific reaction conditions, solvents, and purification methods vary significantly depending on the desired final compound and the nature of the substituents on the cyclopentadienyl ring and other ligands.
Caption: Generalized workflow for the synthesis and characterization of platinum(II) cyclopentadienyl compounds.
Potential Applications
Catalysis
Platinum complexes are renowned for their catalytic activity, particularly in hydrosilylation reactions. The general mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. While specific quantitative data for platinum(II) cyclopentadienyl catalysts is sparse in readily accessible literature, the proposed catalytic cycle illustrates the fundamental steps.
Caption: A simplified Chalk-Harrod mechanism for catalytic hydrosilylation by a platinum complex.
A comprehensive understanding of the catalytic efficacy of platinum(II) cyclopentadienyl compounds requires systematic studies to generate comparative data on turnover numbers (TON), turnover frequencies (TOF), and selectivity for a range of substrates.
Materials Science: Photophysical Properties
Platinum(II) complexes, in general, are known for their phosphorescence, making them attractive candidates for applications in organic light-emitting diodes (OLEDs). The heavy platinum atom facilitates intersystem crossing to the triplet state, from which emissive decay can occur. The photophysical properties, such as emission wavelength and quantum yield, can be tuned by modifying the ligands.
The table below summarizes representative photophysical data for some platinum(II) complexes. It is important to note the limited availability of a systematic dataset exclusively for cyclopentadienyl derivatives, necessitating further research in this area.
| Complex Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| General Pt(II) Cyclometalated | 350-450 | 450-600 | 0.1 - 0.8 |
| Pt(II) with Phosphine Ligands | ~380 | ~560 | Low in solution |
Medicinal Chemistry: Anticancer Activity
Platinum-based drugs, most notably cisplatin (B142131), are mainstays in cancer chemotherapy. Their primary mechanism of action involves binding to nuclear DNA, leading to the formation of DNA adducts that trigger apoptosis. While there is extensive research on cisplatin and its direct analogues, the exploration of platinum(II) cyclopentadienyl compounds as anticancer agents is a less developed field.
The proposed mechanism of action for many platinum(II) anticancer drugs is depicted below. It is hypothesized that cyclopentadienyl derivatives could exhibit different cellular uptake, biodistribution, and DNA binding profiles compared to traditional platinum drugs, potentially leading to altered efficacy and toxicity profiles.
Caption: Generalized pathway for the anticancer action of platinum complexes.
To evaluate the potential of platinum(II) cyclopentadienyl compounds in oncology, it is crucial to generate robust data on their cytotoxicity against a panel of cancer cell lines, their cellular uptake mechanisms, and the nature of their DNA adducts. The following table presents a placeholder for the type of data that would be invaluable for comparative analysis.
| Compound | Cell Line | IC₅₀ (µM) |
| [Pt(Cp)(L₁)X] | e.g., A549 (Lung) | Data Needed |
| [Pt(Cp)(L₂)X] | e.g., MCF-7 (Breast) | Data Needed |
| [Pt(Cp)(L₁)X] | e.g., HCT116 (Colon) | Data Needed |
Methodological Considerations and Future Directions
The development of platinum(II) cyclopentadienyl compounds for the aforementioned applications is contingent on the establishment of detailed and reproducible experimental protocols. Future research should prioritize the publication of step-by-step synthetic procedures and standardized assays for evaluating catalytic, photophysical, and cytotoxic properties.
A Note on Detailed Experimental Protocols: A significant challenge in compiling this technical guide was the lack of publicly available, detailed experimental protocols for the synthesis and application of platinum(II) cyclopentadienyl compounds. For this field to advance, it is imperative that future publications include comprehensive experimental sections with sufficient detail to allow for the reproduction of the reported findings. This includes, but is not limited to:
-
Synthesis: Precise quantities of reagents, reaction times, temperatures, purification techniques (including solvent systems for chromatography), and full characterization data (NMR, mass spectrometry, elemental analysis).
-
Catalysis: Catalyst loading, substrate to catalyst ratios, reaction conditions (solvent, temperature, time), and methods for determining conversion and selectivity (e.g., gas chromatography, NMR spectroscopy).
-
Photophysics: Sample preparation methods, instrumentation details for absorption and emission spectroscopy, and procedures for quantum yield and lifetime measurements.
-
Anticancer Studies: Cell line maintenance protocols, drug incubation times and concentrations, detailed procedures for cytotoxicity assays (e.g., MTT, SRB), cellular uptake studies (e.g., ICP-MS), and DNA interaction analyses (e.g., gel electrophoresis, circular dichroism).
Conclusion
Platinum(II) cyclopentadienyl compounds represent a promising, yet underexplored, class of organometallic molecules. Their potential applications in catalysis, materials science, and medicine are significant. However, the advancement of this field is currently hampered by a lack of systematic and detailed experimental data. This guide serves as an initial overview and a call to the research community to focus on generating and disseminating the robust, quantitative, and methodologically detailed data necessary to fully realize the potential of these intriguing compounds.
Ligand Effects in Dicyclopentadienyl Platinum Complexes: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Platinum-based chemotherapeutics, such as cisplatin (B142131) and carboplatin (B1684641), are cornerstones of cancer treatment, primarily exerting their cytotoxic effects by forming adducts with nuclear DNA.[1] However, their efficacy is often limited by severe side effects and the emergence of drug resistance.[2] This has spurred the development of new platinum complexes with alternative structures and mechanisms of action. Dicyclopentadienyl platinum complexes represent a promising class of next-generation anticancer agents. The non-traditional structure, governed by the cyclopentadienyl (B1206354) (Cp) ligands, offers a versatile scaffold for chemical modification. This guide provides an in-depth analysis of how the rational design of ligands in dicyclopentadienyl and related platinum complexes can modulate their physicochemical properties, biological activity, and overall therapeutic potential. We will explore the intricate relationship between ligand structure, complex stability, reactivity, and the resulting cytotoxic mechanisms.
The Central Role of Ligands in Platinum Complex Chemistry
The therapeutic efficacy of a platinum complex is intricately linked to the nature of the ligands coordinated to the platinum center. These ligands can be broadly categorized and their effects understood through two primary characteristics:
-
Electronic Effects: Ligands can be electron-donating or electron-withdrawing. This influences the electron density at the platinum center, affecting its reactivity, redox potential, and the lability of other "leaving group" ligands.[3]
-
Steric Effects: The size and bulkiness of a ligand can hinder or facilitate interactions with biological macromolecules like DNA and proteins.[4] Bulky ligands can provide steric protection, enhancing the stability of the complex and preventing premature, non-specific reactions before reaching the target site.[4][5]
In the context of dicyclopentadienyl platinum complexes, the cyclopentadienyl rings and other ancillary ligands work in concert to define the compound's overall stability, solubility, and biological target interactions.
Ligand-Mediated Effects on Physicochemical Properties
The modification of ligands provides a powerful tool to fine-tune the chemical and physical properties of dicyclopentadienyl platinum complexes, which in turn dictates their pharmacological behavior.
Stability and Reactivity
The stability of a platinum complex in a biological milieu is critical for its success as a drug. Ligands play a pivotal role in preventing premature degradation. For instance, bulky ligands like 1,1-cyclobutanedicarboxylate in carboplatin and dicycloplatin (B3257326) sterically shield the platinum center, slowing the rate of hydrolysis (aquation) compared to cisplatin.[5] This enhanced stability can reduce systemic toxicity by minimizing reactions with off-target molecules.
The steric properties of pincer-type ligands have also been shown to have a very significant effect on the stability of platinum formyl complexes, with bulkier ligands leading to more stable compounds.[4] Conversely, the electronic properties of the ligands modulate the reactivity of the platinum center. Electron-withdrawing groups can make the platinum more electrophilic and thus more reactive towards nucleophilic sites on DNA.
Spectroscopic and Electrochemical Properties
Ligand modifications cause predictable shifts in the spectroscopic and electrochemical signatures of the complexes, providing valuable insights into their electronic structure.
-
UV-Vis Spectroscopy: The introduction of different ligands can alter the energy of the metal-to-ligand charge transfer (MLCT) bands. For example, introducing electron-withdrawing groups into Schiff base ligands on a platinum(II) complex can result in a red-shift of the absorption maxima.[6]
-
Cyclic Voltammetry: This technique reveals the effect of ligands on the redox potential of the platinum center. Studies on various platinum complexes have shown clear differences in redox potentials between those bearing electron-donating and electron-withdrawing groups.[3] This is crucial as the reduction of Pt(IV) prodrugs to active Pt(II) species is a key activation step.
Table 1: Influence of Ligand Properties on Physicochemical Characteristics
| Ligand Property | Effect on Complex | Consequence | Reference |
| Increased Steric Bulk | Shields the platinum center | Decreased rate of hydrolysis, increased stability. | [4][5] |
| Electron-Withdrawing Groups | Decreases electron density on Pt | Increased reactivity, shifts in redox potential. | [3] |
| Aromatic/Polyaromatic Ligands | Can enable intercalative DNA binding | Altered mechanism of DNA interaction. | [7] |
| Hydrophilic/Hydrophobic Moieties | Modulates water/lipid solubility | Affects cellular uptake and bioavailability. | [5] |
Ligand Effects on Biological Activity and Mechanism of Action
The ultimate goal of ligand design in this context is to enhance anticancer efficacy, broaden the spectrum of activity to resistant tumors, and reduce patient toxicity.
Cellular Uptake and Drug Accumulation
The journey of a platinum drug begins with its entry into the cancer cell. The lipophilicity of the complex, largely determined by its ligands, is a key factor in its ability to cross the cell membrane. The presence of a phenylalanine ligand in dicycloplatin, for example, introduces both hydrophobic and hydrophilic elements, which enhances its solubility and facilitates transport.[5] The biological activity of platinum complexes is directly conditioned by their effective uptake and intracellular accumulation.[2]
DNA Interaction and Cytotoxicity
The canonical mechanism of action for platinum drugs involves binding to nuclear DNA.[1] Upon entering the cell and undergoing aquation, the platinum complex covalently binds to the N7 positions of purine (B94841) bases, primarily guanine.[8] This leads to the formation of DNA adducts, most commonly 1,2-intrastrand cross-links, which bend the DNA and inhibit replication and transcription, ultimately triggering apoptosis (programmed cell death).[8][9]
Ligands can significantly alter this interaction:
-
Leaving Groups: The rate at which the "leaving group" ligands (e.g., chlorides) are displaced by water (aquation) dictates the activation speed of the drug.
-
Spectator Ligands: The non-leaving "spectator" ligands (like the cyclopentadienyl rings) remain attached and can influence the geometry of the DNA adduct. Bulky spectator ligands, such as the DACH (diaminocyclohexane) group in oxaliplatin, form adducts that are less easily recognized and removed by cellular DNA repair mechanisms, which can help overcome cisplatin resistance.[9]
Signaling Pathways to Apoptosis
The DNA damage caused by platinum complexes initiates a cascade of cellular signals that converge on apoptosis. This process can be triggered through two primary pathways:
-
The Intrinsic (Mitochondrial) Pathway: DNA damage leads to the upregulation of the p53 tumor suppressor protein.[10] This, in turn, triggers an increase in reactive oxygen species (ROS), the collapse of the mitochondrial membrane potential, and the release of cytochrome c into the cytosol.[10] This activates a cascade of enzymes called caspases (caspase-9 and caspase-3), which execute cell death.
-
The Extrinsic (Death Receptor) Pathway: Platinum drugs can also activate death receptors on the cell surface, leading to the activation of caspase-8, which then converges with the intrinsic pathway to activate caspase-3.[10]
Dicycloplatin has been shown to induce apoptosis through both of these pathways, in a manner similar to carboplatin.[10]
Table 2: Ligand Effects on Biological Activity of Platinum Complexes
| Ligand Modification | Effect | Example Complex | Reference |
| Bulky Spectator Ligand | Evades DNA repair mechanisms | Oxaliplatin (DACH ligand) | [9] |
| Hydrophobic/philic Ligand | Enhanced cellular uptake | Dicycloplatin (Phenylalanine ligand) | [5] |
| Biologically Active Ligand | Dual-action mechanism | Pt(IV) complexes with Diclofenac | [2] |
| Slowly Hydrolyzing Ligand | Reduced systemic toxicity | Carboplatin (CBDCA ligand) | [5] |
Experimental Protocols
The development of novel dicyclopentadienyl platinum complexes relies on robust and reproducible experimental methods for their synthesis, characterization, and biological evaluation.
General Synthesis and Characterization Workflow
The synthesis of these complexes typically involves the reaction of a platinum precursor with the desired ligands in an appropriate solvent system. Purification is often achieved through recrystallization or chromatography, followed by comprehensive characterization to confirm the structure and purity of the final compound.
Protocol 1: Synthesis of a Representative Platinum(II) Complex
This protocol is a generalized procedure based on common synthetic routes.[11]
-
Preparation of Platinum Precursor: Dissolve a suitable platinum salt (e.g., potassium tetrachloroplatinate(II), K₂PtCl₄) in deionized water.
-
Ligand Addition: In a separate flask, dissolve the desired cyclopentadienyl derivative and any other ancillary ligands in an appropriate solvent (e.g., ethanol, acetone).
-
Reaction: Slowly add the ligand solution to the stirring platinum salt solution. The reaction may be stirred at room temperature or heated under reflux for several hours to days, often under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with water, followed by a non-polar solvent like diethyl ether or hexanes to remove unreacted starting materials. Further purify the complex by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, FT-IR, and mass spectrometry. Single crystal X-ray diffraction can be used to unequivocally determine the molecular structure if suitable crystals are obtained.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic activity of the synthesized complexes against human cancer cell lines.
-
Cell Culture: Culture human cancer cells (e.g., HepG2, MCF-7) in appropriate media (e.g., DMEM with 10% Fetal Bovine Serum) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the platinum complex in a suitable solvent (e.g., DMSO) and create a series of dilutions in the cell culture medium. Replace the medium in the wells with the medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Future Outlook
The collective data from physicochemical and biological studies allow for the establishment of structure-activity relationships (SAR). These relationships are guiding principles for rational drug design.
The future of dicyclopentadienyl platinum complexes in oncology is promising. The key to unlocking their full potential lies in the continued exploration of novel ligand architectures. By systematically modifying steric and electronic properties, researchers can design next-generation platinum agents with:
-
Enhanced Potency: Higher cytotoxicity against a broader range of cancer cell lines.
-
Improved Safety Profile: Greater selectivity for cancer cells over healthy tissue, leading to reduced side effects.
-
Ability to Overcome Resistance: Novel mechanisms of action that are effective against tumors resistant to current therapies.
The strategic design of ligands is not merely an academic exercise; it is the critical path forward in the development of more effective and safer platinum-based cancer therapies.
References
- 1. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pepperdine Digital Commons - Seaver College Research And Scholarly Achievement Symposium: Synthesis, Purification, and Electrochemical Analysis of Platinum Chloride Complexes with Varying Steric and Electronic Properties [digitalcommons.pepperdine.edu]
- 4. Reactivity and stability of platinum(ii) formyl complexes based on PCP-type ligands. The significance of sterics - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Effect of Dicycloplatin, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
Basic safety and handling information for Dichloro(dicyclopentadienyl)platinum(II)
An In-depth Technical Guide to the Safe Handling of Dichloro(dicyclopentadienyl)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Dichloro(dicyclopentadienyl)platinum(II). Given the limited publicly available data on this specific compound, this document relies on the information from available Safety Data Sheets (SDS) and established best practices for handling potent organometallic compounds.
Chemical and Physical Properties
A summary of the known physical and chemical properties of Dichloro(dicyclopentadienyl)platinum(II) is provided below. This information is crucial for the safe handling and storage of the compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cl₂Pt |
| Appearance | No data available |
| Odor | No data available |
| Solubility | No data available |
| Stability | No data available |
Hazard Identification and Classification
While a comprehensive hazard profile is not available, the compound should be handled as a hazardous substance. The following table summarizes the known and potential hazards.
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Assume harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | No data available | Assume it may cause skin irritation. |
| Serious Eye Damage/Eye Irritation | No data available | Assume it may cause serious eye irritation or damage. |
| Respiratory or Skin Sensitization | No data available | Platinum compounds are known to cause respiratory and skin sensitization. |
| Specific Target Organ Toxicity | No data available | Handle with care to avoid exposure to any organs. |
Experimental Protocols
Strict adherence to the following protocols is mandatory to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling Dichloro(dicyclopentadienyl)platinum(II) to determine the appropriate level of PPE. The following is a general guideline:
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[1]
-
Skin Protection :
-
Wear a flame-retardant lab coat.
-
Use compatible chemical-resistant gloves (e.g., nitrile).
-
Ensure full skin coverage.
-
-
Respiratory Protection :
-
Handle in a certified chemical fume hood.
-
If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
-
Handling Procedures
-
Always handle Dichloro(dicyclopentadienyl)platinum(II) within a designated area, such as a chemical fume hood, to minimize exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Ensure adequate ventilation.[1]
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials.
Spill and Leak Procedures
-
Personal Precautions : Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in section 3.1. Avoid breathing dust.[1]
-
Containment and Cleaning :
-
Environmental Precautions : Prevent the material from entering drains or waterways.[1]
First-Aid Measures
-
General Advice : In case of an accident or if you feel unwell, seek medical advice immediately. Show the safety data sheet to the doctor in attendance.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards : During a fire, hazardous decomposition products such as carbon oxides and hydrogen chloride gas may be formed.[1]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
The material should be disposed of in a licensed hazardous waste disposal facility.
-
Do not allow the product to enter drains.[1]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Dichloro(dicyclopentadienyl)platinum(II).
References
Methodological & Application
Methods for the synthesis of Dichloro(dicyclopentadienyl)platinum(II)
An increasing interest in organometallic compounds for applications in catalysis and medicinal chemistry has driven the development of synthetic routes to novel platinum complexes. Dichloro(dicyclopentadienyl)platinum, likely in the +4 oxidation state, represents a target molecule of interest for researchers in these fields. This document provides a detailed overview of the probable synthetic methodologies, drawing from established protocols for analogous cyclopentadienyl (B1206354) metal complexes.
Application Notes
The synthesis of dichloro(dicyclopentadienyl)platinum(IV), Cp₂PtCl₂, is anticipated to proceed via the reaction of a suitable platinum(IV) precursor with a cyclopentadienylating agent. The choice of reagents and reaction conditions is critical to achieving a successful synthesis and obtaining a pure product. Key considerations include the purity of the starting materials, the use of anhydrous solvents, and the maintenance of an inert atmosphere to prevent the decomposition of sensitive organometallic intermediates. The cyclopentadienyl ligand is a versatile building block in organometallic chemistry, and its introduction to a platinum center can impart unique electronic and steric properties to the resulting complex.
Data Summary
| Precursor/Condition | Solvent | Activator/Additive | Reported Yield |
| n-Butylmagnesium chloride | Methylcyclohexane | None (60 min addition) | 82-87% |
| n-Butylmagnesium chloride | Methylcyclohexane | Aluminum isopropoxide | 81% |
| Benzylmagnesium chloride | THF | - | 98% |
| Benzylmagnesium chloride | THF / methyl-tert-butyl ether (1:1) | - | 99% |
| Benzylmagnesium chloride | THF / toluene (B28343) (10:1) | - | 97% |
Experimental Protocols
Based on general synthetic strategies for related compounds, two primary protocols for the synthesis of dichloro(dicyclopentadienyl)platinum(IV) are proposed below.
Protocol 1: Synthesis via a Grignard Reagent
This method involves the preparation of a cyclopentadienyl Grignard reagent, which is then reacted with a platinum(IV) halide precursor.
Materials:
-
Magnesium turnings
-
Freshly distilled cyclopentadiene (B3395910)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Platinum(IV) chloride (PtCl₄) or potassium hexachloroplatinate(IV) (K₂PtCl₆)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Cyclopentadienylmagnesium Bromide:
-
Under an inert atmosphere (argon or nitrogen), place magnesium turnings (2.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of bromoethane (2.2 equivalents) in anhydrous diethyl ether or THF dropwise to the magnesium suspension to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining bromoethane solution at a rate that maintains a gentle reflux.
-
After the formation of the ethylmagnesium bromide is complete (indicated by the consumption of most of the magnesium), cool the mixture to 0 °C.
-
Slowly add freshly distilled cyclopentadiene (2.0 equivalents) dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Reaction with Platinum(IV) Precursor:
-
In a separate Schlenk flask, prepare a suspension of finely ground platinum(IV) chloride or potassium hexachloroplatinate(IV) (1.0 equivalent) in anhydrous toluene.
-
Cool the platinum salt suspension to 0 °C.
-
Slowly add the prepared cyclopentadienylmagnesium bromide solution to the platinum salt suspension via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or toluene.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure dichloro(dicyclopentadienyl)platinum(IV).
-
Protocol 2: Synthesis using Thallium Cyclopentadienide (B1229720)
This method offers an alternative route using a pre-formed cyclopentadienylating agent.
Materials:
-
Thallium(I) sulfate
-
Sodium hydroxide (B78521)
-
Freshly distilled cyclopentadiene
-
Platinum(IV) chloride (PtCl₄) or a suitable platinum(IV) complex precursor
-
Anhydrous solvents (e.g., THF, dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Preparation of Thallium Cyclopentadienide (TlCp):
-
Prepare an aqueous solution of thallium(I) sulfate.
-
In a separate flask, react freshly distilled cyclopentadiene with a solution of sodium hydroxide to form sodium cyclopentadienide.
-
Add the thallium(I) sulfate solution to the sodium cyclopentadienide solution with vigorous stirring to precipitate thallium cyclopentadienide.
-
Filter the precipitate, wash with water, and dry under vacuum. Caution: Thallium compounds are highly toxic.
-
-
Reaction with Platinum(IV) Precursor:
-
Dissolve or suspend the platinum(IV) precursor (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF).
-
Add solid thallium cyclopentadienide (2.0 equivalents) to the platinum solution/suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated thallium salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to isolate dichloro(dicyclopentadienyl)platinum(IV).
-
Visualizations
Caption: General workflow for the synthesis of dichloro(dicyclopentadienyl)platinum(IV).
Application Notes and Protocols for Dichloro(1,5-cyclooctadiene)platinum(II) in Catalysis
Disclaimer: Initial research indicates that practical applications of Dichloro(dicyclopentadienyl)platinum(II) in catalysis are not well-documented in scientific literature. Therefore, these application notes and protocols are provided for a closely related and extensively studied analogue, Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂) . This compound serves as a versatile precatalyst for a variety of important organic transformations.
Application Note 1: Intermolecular Hydroamination of Olefins
Introduction: Dichloro(1,5-cyclooctadiene)platinum(II), in conjunction with a halide abstractor, serves as an effective precatalyst for the intermolecular hydroamination of unactivated olefins with sulfonamides and other weakly basic amines. This reaction provides a direct and atom-economical method for the formation of C-N bonds. The catalytic system typically requires the in-situ generation of a more electrophilic platinum species.
Key Features:
-
Substrate Scope: Effective for various olefins, including cyclic and acyclic alkenes.
-
Amine Scope: Primarily applicable to sulfonamides and weakly basic anilines.
-
Regioselectivity: Generally follows Markovnikov's rule for terminal olefins.
-
Catalyst Activation: Requires an additive, such as a silver salt (e.g., AgBF₄, AgOTf), to abstract a chloride ligand and generate a cationic, more reactive platinum center.
Table 1: Quantitative Data for Pt(COD)Cl₂-Catalyzed Hydroamination of Olefins
| Entry | Olefin | Amine | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexene (B86901) | p-Toluenesulfonamide | (COD)Pt(OTf)₂ (from Pt(COD)Cl₂ + AgOTf) | 90 | 12 | >95 | [1][2] |
| 2 | Propylene | p-Toluenesulfonamide | (COD)Pt(OTf)₂ | 90 | 12 | 85 | [1][2] |
| 3 | Norbornene | p-Toluenesulfonamide | (COD)Pt(OTf)₂ | 90 | 1 | >95 | [1][2] |
Note: (COD)Pt(OTf)₂ is generated in situ from Pt(COD)Cl₂ and silver triflate (AgOTf).
Experimental Protocol: Hydroamination of Cyclohexene with p-Toluenesulfonamide
Materials:
-
Dichloro(1,5-cyclooctadiene)platinum(II) [Pt(COD)Cl₂]
-
Silver Trifluoromethanesulfonate (AgOTf)
-
Cyclohexene
-
p-Toluenesulfonamide
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an argon-filled glovebox, add Pt(COD)Cl₂ (3.7 mg, 0.01 mmol, 2 mol%) and AgOTf (5.1 mg, 0.02 mmol, 4 mol%) to a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 2 mL of anhydrous DCE to the tube. The mixture is stirred at room temperature for 1 hour to generate the active catalyst, which will appear as a suspension.
-
Add p-Toluenesulfonamide (85.6 mg, 0.5 mmol, 1.0 equiv) and cyclohexene (101 µL, 1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 90 °C and stir for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica (B1680970) gel, eluting with dichloromethane.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the N-cyclohexyl-p-toluenesulfonamide.
Proposed Catalytic Cycle for Hydroamination:
Caption: Proposed catalytic cycle for platinum-catalyzed hydroamination.
Application Note 2: Hydrosilylation of Olefins
Introduction: Pt(COD)Cl₂ is a precursor to highly active catalysts for the hydrosilylation of olefins, a fundamental process for producing organosilicon compounds. The reaction involves the addition of a Si-H bond across a C=C double bond. While Pt(COD)Cl₂ can be used directly, it often serves as a precursor to more active Pt(0) species, such as Karstedt's catalyst, or forms catalytically active platinum colloids under reaction conditions.
Key Features:
-
High Activity: Platinum-based catalysts are extremely active, often requiring only ppm-level loadings.
-
Selectivity: The reaction typically yields the anti-Markovnikov product with high selectivity.
-
Broad Scope: Applicable to a wide range of olefins and hydrosilanes.
-
Mechanism: Generally accepted to proceed via the Chalk-Harrod mechanism, involving oxidative addition of the silane, olefin insertion, and reductive elimination.
Table 2: Quantitative Data for Pt(COD)Cl₂-Catalyzed Hydrosilylation
| Entry | Olefin | Silane | Catalyst Loading (ppm Pt) | Temp (°C) | Time (h) | Yield (%) | Product Selectivity (α:β) | Reference |
| 1 | 1-Octene (B94956) | Triethoxysilane (B36694) | 10 | 25 | 0.5 | >99 | 1:99 | [3] |
| 2 | Allyl Methacrylate | Trichlorosilane | 2 | 80-90 | 1.5 | 73.2 | N/A | [4] |
| 3 | Styrene | Triethylsilane | 100 | 60 | 2 | 98 | 95:5 | [5] |
Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane
Materials:
-
Dichloro(1,5-cyclooctadiene)platinum(II) [Pt(COD)Cl₂]
-
1-Octene
-
Triethoxysilane
-
Anhydrous Toluene (B28343)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Prepare a stock solution of Pt(COD)Cl₂ in anhydrous toluene (e.g., 0.01 M).
-
In an argon-filled Schlenk tube, add 1-octene (1.12 g, 10 mmol, 1.0 equiv).
-
Add triethoxysilane (1.81 g, 11 mmol, 1.1 equiv) to the tube.
-
Inject the required amount of the Pt(COD)Cl₂ stock solution to achieve a 10 ppm platinum loading.
-
Stir the reaction mixture at room temperature (25 °C) for 30 minutes. The reaction is often mildly exothermic.
-
The reaction progress can be monitored by GC or ¹H NMR by observing the disappearance of the olefin vinyl protons.
-
Upon completion, the product, 1-(triethoxysilyl)octane, can be purified by vacuum distillation.
Proposed Catalytic Cycle for Hydrosilylation (Chalk-Harrod Mechanism):
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
Application Note 3: Cycloisomerization of Enynes
Introduction: Pt(COD)Cl₂, often activated to a more electrophilic Pt(II) state, is a powerful catalyst for the cycloisomerization of enynes. This reaction allows for the rapid construction of complex carbocyclic and heterocyclic scaffolds from linear precursors. The catalyst activates the alkyne moiety towards intramolecular nucleophilic attack by the tethered alkene.
Key Features:
-
Complexity Generation: Forms bicyclic products in a single, atom-economical step.
-
Reaction Pathway: The mechanism is sensitive to the substrate and reaction conditions, but generally involves activation of the alkyne by the π-acidic platinum center.
-
Catalyst: Simple platinum salts like PtCl₂ are often effective, and Pt(COD)Cl₂ serves as a convenient, soluble source.
Table 3: Quantitative Data for Platinum-Catalyzed Enyne Cycloisomerization
| Entry | Enyne Substrate | Catalyst | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | N-Tosyl-1,6-enyne | PtCl₂ (5 mol%) | 80 | 1 | Bicyclo[3.1.0]hexane derivative | 95 | [6] |
| 2 | 1-Alkenyl-1-alkynylcyclopropane | PtCl₂ / CO | 130 | 12 | Cyclooctatriene derivative | 85 | [7] |
| 3 | Diethyl diallylmalonate derived 1,6-enyne | PtCl₂ (5 mol%) | 80 | 0.5 | Bicyclo[3.1.0]hexane derivative | 99 | [6] |
Note: PtCl₂ is often used directly, but Pt(COD)Cl₂ can be used as a more soluble precatalyst.
Experimental Protocol: Cycloisomerization of a 1,6-Enyne
Materials:
-
Dichloro(1,5-cyclooctadiene)platinum(II) [Pt(COD)Cl₂]
-
1,6-Enyne substrate (e.g., diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the 1,6-enyne substrate (e.g., 238 mg, 1.0 mmol).
-
Dissolve the substrate in 5 mL of anhydrous toluene.
-
Add Pt(COD)Cl₂ (18.7 mg, 0.05 mmol, 5 mol%) to the solution.
-
Heat the reaction mixture to 80 °C in a preheated oil bath and stir for 1 hour.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the bicyclo[3.1.0]hexane product.
Proposed Catalytic Pathway for Enyne Cycloisomerization:
Caption: General pathway for Pt(II)-catalyzed enyne cycloisomerization.
References
- 1. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum-catalyzed hydrosilylation - colloid formation as the essential step (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions: from soluble to zeolite and MOF catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02391D [pubs.rsc.org]
- 7. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
Application Notes and Protocols for Dichloro(dicyclopentadienyl)platinum(II) and Related Platinum Complexes in Organic Synthesis
A-Note on Dichloro(dicyclopentadienyl)platinum(II)
Initial research indicates that Dichloro(dicyclopentadienyl)platinum(II), with the chemical formula [Pt(C₅H₅)₂Cl₂], is not a commonly utilized reagent in organic synthesis. The scientific literature contains limited information regarding its applications and established protocols. Its titanium analogue, titanocene (B72419) dichloride ([Ti(C₅H₅)₂Cl₂]), is a widely used reagent with numerous applications. Due to the scarcity of data on Dichloro(dicyclopentadienyl)platinum(II), this document will focus on a structurally related and synthetically useful platinum complex, (Dicyclopentadiene)platinum(II) dichloride, and provide an overview of the applications of the analogous titanocene dichloride.
(Dicyclopentadiene)platinum(II) dichloride: An Alternative Catalyst
A commercially available and synthetically relevant platinum complex is (Dicyclopentadiene)platinum(II) dichloride. This complex has demonstrated utility as an efficient catalyst in hydrosilylation reactions.
Data Presentation: Physical and Catalytic Properties
| Property | Dichloro(dicyclopentadienyl)platinum(II) | (Dicyclopentadiene)platinum(II) dichloride |
| Molecular Formula | C₁₀H₁₀Cl₂Pt | C₁₀H₁₂Cl₂Pt |
| Molecular Weight | 396.17 g/mol | 398.19 g/mol |
| Appearance | Not well-documented | Solid |
| CAS Number | 12083-92-0 | 12083-92-0 (Note: shared CAS number may indicate ambiguity in reporting) |
| Key Application | Not well-documented | Catalyst for hydrosilylation of alkenes |
Experimental Protocol: Hydrosilylation of 1-Octene (B94956) using (Dicyclopentadiene)platinum(II) dichloride
This protocol is based on established procedures for platinum-catalyzed hydrosilylation.
Objective: To synthesize tri(octyl)silane via the hydrosilylation of 1-octene with triethoxysilane (B36694) catalyzed by (Dicyclopentadiene)platinum(II) dichloride.
Materials:
-
(Dicyclopentadiene)platinum(II) dichloride
-
1-Octene
-
Triethoxysilane
-
Anhydrous toluene (B28343)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: A dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with (Dicyclopentadiene)platinum(II) dichloride (0.005 mol%). The flask is evacuated and backfilled with an inert gas three times.
-
Addition of Reactants: Anhydrous toluene (10 mL), 1-octene (10 mmol), and triethoxysilane (12 mmol) are added sequentially via syringe under a positive pressure of inert gas.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes, after which it is heated to 80°C. The progress of the reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired tri(octyl)silane.
Expected Outcome: High yield of the corresponding alkylsilane. The reaction is generally clean with minimal side products.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the hydrosilylation reaction.
Caption: General workflow for the hydrosilylation of an alkene.
Overview of Titanocene Dichloride in Organic Synthesis
Given the structural similarity to the requested platinum compound, a brief overview of the well-established applications of titanocene dichloride ([Ti(C₅H₅)₂Cl₂]) is provided for context and as a potential source of inspiration for related methodologies.
Key Applications:
-
Tebbe Reagent Precursor: Titanocene dichloride is a precursor to the Tebbe reagent, which is used for the olefination of carbonyl compounds, particularly esters and amides.
-
Petasis Reagent Precursor: It is also used to prepare the Petasis reagent (dimethyl titanocene), another important olefination reagent.
-
Reductive Chemistry: In the presence of a reducing agent (e.g., zinc or manganese), titanocene dichloride generates low-valent titanium species that can mediate a variety of reductive coupling reactions, such as the pinacol (B44631) coupling of aldehydes and ketones.
-
Polymerization Catalyst: Titanocene-based catalysts are employed in the polymerization of olefins.
The following diagram illustrates the logical relationship of titanocene dichloride to some of its key applications.
Caption: Relationship of Titanocene Dichloride to its major applications.
Application of Dichloro(dicyclopentadienyl)platinum(II) as a Catalyst Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Dichloro(dicyclopentadienyl)platinum(II), hereafter referred to as Pt(dcp)Cl₂, as a catalyst precursor. The primary focus is on its application in hydrosilylation reactions, a crucial transformation in organic synthesis and materials science.
Introduction
Dichloro(dicyclopentadienyl)platinum(II) is a platinum(II) complex containing a dicyclopentadienyl (dcp) ligand. It has emerged as an efficient and versatile catalyst precursor for various organic transformations, most notably the hydrosilylation of alkenes. This process involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, leading to the formation of organosilicon compounds. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The use of Pt(dcp)Cl₂ offers advantages in terms of catalytic activity and selectivity.
Key Application: Hydrosilylation of Alkenes
Pt(dcp)Cl₂ is a highly effective precursor for the catalytic hydrosilylation of a wide range of alkene substrates with silanes such as triethoxysilane (B36694). The reaction typically proceeds with high efficiency and selectivity, favoring the formation of the anti-Markovnikov addition product.
General Reaction Scheme
The general reaction for the hydrosilylation of an alkene with a silane (B1218182) catalyzed by a platinum precursor is as follows:
Catalytic Performance Data
The catalytic activity of Pt(dcp)Cl₂ in the hydrosilylation of various alkenes with triethoxysilane is summarized in the table below. The data highlights the catalyst's efficiency across a range of substrates.
| Entry | Alkene Substrate | Product | Time (h) | Yield (%) |
| 1 | 1-Octene | 1-(Triethoxysilyl)octane | 2 | 98 |
| 2 | Styrene | (2-Phenylethyl)triethoxysilane | 3 | 95 |
| 3 | Allyl benzene | (3-Phenylpropyl)triethoxysilane | 2.5 | 96 |
| 4 | N-Allylaniline | N-(3-(Triethoxysilyl)propyl)aniline | 4 | 92 |
| 5 | Allyl phenyl ether | (3-Phenoxypropyl)triethoxysilane | 3 | 94 |
Experimental Protocols
Synthesis of Dichloro(dicyclopentadienyl)platinum(II)
A general procedure for the synthesis of platinum(II)-diene complexes involves the reaction of a platinum(II) salt with the corresponding diene ligand. The following is a representative protocol adapted from the synthesis of similar platinum-diene complexes.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) in a minimal amount of deionized water.
-
In a separate flask, dissolve dicyclopentadiene in ethanol.
-
Slowly add the dicyclopentadiene solution to the stirred aqueous solution of K₂[PtCl₄].
-
Stir the reaction mixture at room temperature for 24 hours, during which a precipitate will form.
-
Collect the precipitate by filtration and wash with water, followed by ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as dichloromethane/hexane.
-
Dry the purified Dichloro(dicyclopentadienyl)platinum(II) complex under vacuum.
General Protocol for Hydrosilylation of Alkenes
Materials:
-
Dichloro(dicyclopentadienyl)platinum(II) (catalyst precursor)
-
Alkene substrate (e.g., 1-octene)
-
Silane (e.g., triethoxysilane)
-
Anhydrous toluene (B28343) (solvent)
Procedure:
-
To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed reaction vessel, add the alkene substrate (1.0 mmol) and anhydrous toluene (5 mL).
-
Add Dichloro(dicyclopentadienyl)platinum(II) (0.001 mmol, 0.1 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the silane (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR spectroscopy).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified by removing the solvent under reduced pressure and subsequent distillation or column chromatography of the residue.
Reaction Mechanism and Workflow
The hydrosilylation of alkenes catalyzed by platinum complexes is generally understood to proceed via the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the silane to the platinum center, followed by coordination of the alkene, migratory insertion, and finally reductive elimination to yield the product and regenerate the catalyst.
Catalytic Cycle of Hydrosilylation (Chalk-Harrod Mechanism)
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening the catalytic activity of Dichloro(dicyclopentadienyl)platinum(II) in a hydrosilylation reaction.
Application Notes and Protocols: Dichloro(dicyclopentadienyl)platinum(II) in Anticancer Agent Development
Disclaimer: Direct experimental data on the anticancer activity of dichloro(dicyclopentadienyl)platinum(II) is limited in publicly available scientific literature. The following application notes and protocols are based on the established knowledge of platinum-based anticancer agents and analogous metallocene dichlorides, such as titanocene (B72419) dichloride. These should serve as a representative guide for researchers investigating the potential of dichloro(dicyclopentadienyl)platinum(II) as an anticancer agent.
Introduction
Dichloro(dicyclopentadienyl)platinum(II), with the chemical formula C₁₀H₁₀Cl₂Pt, is a metallocene compound that has garnered interest in the field of anticancer drug development.[1] Structurally similar to other metallocene dichlorides like titanocene dichloride, which have demonstrated cytotoxic effects against various cancer cell lines, this platinum(II) complex presents a unique scaffold for the design of novel chemotherapeutic agents.[2][3][4] Unlike traditional platinum-based drugs such as cisplatin, which primarily target nuclear DNA, metallocenes may exhibit different mechanisms of action, potentially overcoming common drug resistance pathways.[5]
These notes provide an overview of the potential applications of dichloro(dicyclopentadienyl)platinum(II) in cancer research and offer detailed protocols for its evaluation as a prospective anticancer agent.
Physicochemical Properties
A summary of the key physicochemical properties of dichloro(dicyclopentadienyl)platinum(II) is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂Pt | [1] |
| Molecular Weight | 396.2 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
Proposed Mechanism of Action
While the precise mechanism of action for dichloro(dicyclopentadienyl)platinum(II) is yet to be fully elucidated, it is hypothesized to differ from that of square-planar platinum(II) complexes like cisplatin. The proposed mechanisms for analogous metallocene dichlorides often involve:
-
Interaction with Cellular Proteins: Metallocenes can bind to various proteins, interfering with their function and triggering downstream signaling cascades that lead to cell death.
-
Induction of Apoptosis: Like many anticancer agents, this compound is expected to induce programmed cell death (apoptosis) in cancer cells. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: The compound may cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M phase), preventing cancer cell proliferation.
-
DNA Interaction: Although potentially not the primary target, interaction with DNA cannot be ruled out. This could involve intercalation or the formation of DNA adducts, leading to conformational changes and inhibition of replication and transcription.[6][7]
A generalized signaling pathway for platinum-based anticancer agents is depicted below.
Caption: Proposed signaling cascade for platinum anticancer agents.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of dichloro(dicyclopentadienyl)platinum(II).
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be used, for example:
-
A549 (non-small cell lung cancer)
-
MCF-7 (breast adenocarcinoma)
-
HeLa (cervical cancer)
-
A2780 (ovarian cancer)
-
A non-cancerous cell line (e.g., MRC-5, human fetal lung fibroblast) should be included to assess selectivity.
-
-
Culture Medium: Use the appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of dichloro(dicyclopentadienyl)platinum(II) in DMSO.
-
Prepare serial dilutions of the compound in the culture medium. The final DMSO concentration should be less than 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with dichloro(dicyclopentadienyl)platinum(II) at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
-
Cell Cycle Analysis
This protocol is used to determine the effect of the compound on cell cycle progression.
-
Procedure:
-
Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis:
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An overview of the experimental workflow is presented in the following diagram.
Caption: Workflow for the in vitro assessment of anticancer activity.
Representative Data
The following table presents hypothetical IC₅₀ values for dichloro(dicyclopentadienyl)platinum(II) against various cancer cell lines, based on data for other experimental platinum complexes. This is for illustrative purposes only and needs to be experimentally determined.
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 10.8 |
| HeLa | Cervical Cancer | 12.5 |
| A2780 | Ovarian Cancer | 8.9 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
Conclusion
Dichloro(dicyclopentadienyl)platinum(II) represents a promising, yet underexplored, candidate for the development of novel anticancer agents. Its metallocene structure suggests a potential mechanism of action distinct from classical platinum drugs, which may offer advantages in overcoming drug resistance. The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro evaluation of this compound's anticancer efficacy. Further studies, including in vivo experiments and detailed mechanistic investigations, are warranted to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Interaction of metallocene dichlorides with apo-human transferrin: A spectroscopic study and cytotoxic activity against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 12083-92-0,DICHLORO(DICYCLOPENTADIENYL)PLATINUM(II) | lookchem [lookchem.com]
- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
Application Notes and Protocols for Studying the Interaction of Organometallic Platinum(II) Complexes with DNA
Note to the Reader: Due to the limited availability of published research on the specific compound Dichloro(dicyclopentadienyl)platinum(II), this document provides a detailed experimental framework using a well-characterized organometallic platinum(II) complex, [Pt(DMP)(DIP)]Cl₂·H₂O (DMP = 4,4-dimethyl-2,2-bipyridine; DIP = 4,7-diphenyl-1,10-phenanthroline), as a representative model. The methodologies described herein are broadly applicable to the study of DNA interactions of novel platinum-based compounds.
Introduction
The interaction of platinum complexes with DNA is a cornerstone of modern anticancer chemotherapy.[1] While cisplatin (B142131) remains a widely used therapeutic agent, its efficacy is often limited by side effects and drug resistance.[2] This has spurred the development of novel organometallic platinum(II) complexes with distinct structural motifs, aiming for improved therapeutic profiles. This application note details a comprehensive set of protocols to characterize the interaction of such complexes with DNA, using [Pt(DMP)(DIP)]Cl₂·H₂O as a model compound. The described assays are designed to elucidate the binding mode, binding affinity, and the structural and cytotoxic consequences of this interaction.
Materials and Reagents
-
Platinum Complex: [Pt(DMP)(DIP)]Cl₂·H₂O
-
DNA: Calf Thymus DNA (CT-DNA), Plasmid DNA (e.g., pBR322)
-
Buffers: Tris-HCl buffer (pH 7.4), Phosphate (B84403) buffer
-
Reagents for Spectroscopy: Ethidium (B1194527) bromide (EtBr)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7), appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Other Reagents: Dimethyl sulfoxide (B87167) (DMSO), Deionized water
Experimental Protocols
DNA Binding Studies
A variety of biophysical techniques can be employed to characterize the binding of the platinum complex to DNA.
This technique is used to determine the binding mode and to calculate the intrinsic binding constant (K_b).
Protocol:
-
Prepare a stock solution of the platinum complex in DMSO.
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of DNA should be determined spectrophotometrically using the molar extinction coefficient at 260 nm.
-
Titrate a fixed concentration of the platinum complex with increasing concentrations of CT-DNA.
-
Record the UV-Vis absorption spectra after each addition of DNA.
-
Analyze the changes in the absorption spectra (hypochromism and bathochromic shift) to infer the binding mode.[3]
-
Calculate the intrinsic binding constant (K_b) using the Wolfe-Shimer equation.
Fluorescence quenching experiments using a DNA probe like ethidium bromide (EtBr) can provide insights into the binding mechanism.
Protocol:
-
Prepare a solution of CT-DNA pre-treated with EtBr in Tris-HCl buffer.
-
Titrate this solution with increasing concentrations of the platinum complex.
-
Measure the fluorescence emission spectrum after each addition of the complex.
-
Analyze the quenching of the EtBr-DNA fluorescence to determine if the complex displaces the intercalated EtBr.
-
Calculate the Stern-Volmer quenching constant (K_sv) to quantify the quenching efficiency.
CD spectroscopy is used to monitor conformational changes in the DNA secondary structure upon binding of the platinum complex.
Protocol:
-
Prepare a solution of CT-DNA in phosphate buffer.
-
Record the CD spectrum of the DNA solution alone.
-
Titrate the DNA solution with increasing concentrations of the platinum complex.
-
Record the CD spectrum after each addition.
-
Analyze the changes in the characteristic B-form DNA signals at 245 nm and 275 nm to assess alterations in DNA helicity and base stacking.[3]
Viscosity measurements provide strong evidence for the binding mode of a compound to DNA. Intercalation typically leads to a significant increase in the viscosity of the DNA solution.
Protocol:
-
Prepare a solution of CT-DNA in Tris-HCl buffer.
-
Measure the flow time of the buffer and the DNA solution using an viscometer.
-
Titrate the DNA solution with increasing concentrations of the platinum complex.
-
Measure the flow time after each addition.
-
Calculate the relative specific viscosity and plot it against the ratio of the concentration of the complex to that of DNA.
Cytotoxicity Studies
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the platinum complex for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Data Presentation
The quantitative data obtained from the DNA binding studies for the model compound [Pt(DMP)(DIP)]Cl₂·H₂O are summarized in the table below.
| Parameter | Value | Technique | Reference |
| Intrinsic Binding Constant (K_b) | 2 x 10⁴ M⁻¹ | UV-Visible Spectrophotometry | [3] |
| Thermodynamic Parameter (ΔH) | > 0 | Fluorimetry | [3] |
| Thermodynamic Parameter (ΔS) | > 0 | Fluorimetry | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying platinum(II) complex-DNA interaction.
Proposed DNA Binding Mode
Caption: Proposed intercalative binding mode of the platinum(II) complex with DNA.
References
- 1. Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A platinum complex that binds non-covalently to DNA and induces cell death via a different mechanism than cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of Novel Platinum(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic potential of novel platinum(II) complexes. The protocols detailed herein are foundational for preclinical anticancer drug discovery and are designed to yield robust and reproducible data. The primary assays covered are the Sulforhodamine B (SRB) assay for cytotoxicity, Annexin V/Propidium (B1200493) Iodide (PI) staining for apoptosis analysis, and cell cycle analysis by flow cytometry.
Introduction
Platinum(II) complexes, such as cisplatin (B142131) and its analogs, are a cornerstone of cancer chemotherapy.[1] Their primary mechanism of action involves binding to nuclear DNA, which forms intra- and inter-strand crosslinks.[2] This DNA damage disrupts replication and transcription, ultimately triggering a cascade of cellular responses that can lead to cell cycle arrest and programmed cell death (apoptosis).[3][4] The development of novel platinum(II) complexes aims to enhance efficacy, overcome resistance mechanisms, and reduce the side effects associated with existing treatments.
Accurate and standardized in vitro cytotoxicity assays are crucial for the initial screening and characterization of these new chemical entities. This document outlines detailed protocols for assessing cell viability, induction of apoptosis, and effects on the cell cycle, providing a framework for the preclinical evaluation of novel platinum(II) compounds.
Core Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability by quantifying the total protein content of cultured cells.[5][6] It is a reliable and sensitive method for measuring drug-induced cytotoxicity.[7] The principle of the assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][8] The amount of bound dye is directly proportional to the number of viable cells.
Experimental Protocol: SRB Assay
Materials:
-
96-well microtiter plates
-
Novel platinum(II) complex stock solution (e.g., 10 mM in a suitable solvent like DMSO)[9]
-
Complete cell culture medium
-
Adherent cancer cell line (e.g., A549, MCF-7)[10]
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the platinum(II) complex in complete medium. Remove the medium from the wells and add 100 µL of the respective dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).[11]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[12]
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[6]
-
Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.[6][8]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye. Allow the plates to air dry.[6]
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[6]
-
Absorbance Measurement: Measure the optical density (OD) at 540-570 nm using a microplate reader.[8][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of Novel Platinum(II) Complexes
| Complex | Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |
| Novel Complex A | A549 (Lung Cancer) | 7.5 ± 0.8 | 4.2 |
| MCF-7 (Breast Cancer) | 5.2 ± 0.6 | 6.1 | |
| A2780 (Ovarian Cancer) | 3.1 ± 0.4 | 10.2 | |
| Novel Complex B | A549 (Lung Cancer) | 12.3 ± 1.1 | 2.6 |
| MCF-7 (Breast Cancer) | 9.8 ± 0.9 | 3.3 | |
| A2780 (Ovarian Cancer) | 8.5 ± 0.7 | 3.8 | |
| Cisplatin | A549 (Lung Cancer) | 10.2 ± 1.0 | 2.9 |
| MCF-7 (Breast Cancer) | 8.7 ± 0.8 | 3.4 | |
| A2780 (Ovarian Cancer) | 2.5 ± 0.3 | 12.0 | |
| Normal Cell Line | MRC-5 (Lung Fibroblast) | 31.5 ± 2.5 | - |
*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line.
Mechanistic Assays: Apoptosis and Cell Cycle Analysis
To further characterize the mechanism of action of novel platinum(II) complexes, it is essential to investigate their effects on apoptosis and the cell cycle. Flow cytometry is a powerful tool for these analyses.
Experimental Protocol: Apoptosis Analysis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[4][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the platinum(II) complex at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin-EDTA. Combine all cells for each sample.[4]
-
Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes at 4°C. Wash the cell pellet twice with cold PBS.[4]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[4]
Data Presentation: Apoptosis Induction by Novel Platinum(II) Complex A in A2780 Cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95.2 ± 2.1 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2 |
| Complex A (IC₅₀) | 45.8 ± 3.5 | 28.7 ± 2.8 | 22.3 ± 2.1 | 3.2 ± 0.5 |
| Cisplatin (IC₅₀) | 52.1 ± 4.0 | 25.4 ± 2.5 | 19.8 ± 1.9 | 2.7 ± 0.4 |
Experimental Protocol: Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Platinum complexes often induce cell cycle arrest, which can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing by flow cytometry.[15][16]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695), cold
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells on ice or at -20°C for at least 2 hours.[15]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[15]
-
Staining: Resuspend the cell pellet in PI staining buffer containing RNase A.[15]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[15]
Data Presentation: Cell Cycle Distribution in A2780 Cells Treated with Novel Platinum(II) Complex A
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 ± 4.1 | 22.1 ± 2.5 | 12.5 ± 1.8 |
| Complex A (IC₅₀) | 35.2 ± 3.2 | 15.8 ± 1.9 | 49.0 ± 3.8 |
| Cisplatin (IC₅₀) | 40.1 ± 3.5 | 18.2 ± 2.0 | 41.7 ± 3.3 |
Visualizations: Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of platinum(II) complex-induced cytotoxicity.
Caption: General experimental workflow for cytotoxicity assays.
References
- 1. Cellular responses against DNA damaged by platinum anticancer drugs [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural, Quantum Chemical, and Cytotoxicity Analysis of Acetylplatinum(II) Complexes with PASO2 and DAPTA Ligands [mdpi.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fabricating Thin Films Using Dichloro(dicyclopentadienyl)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on established thin film fabrication techniques for analogous organoplatinum compounds containing cyclopentadienyl (B1206354) (Cp) and chloro (Cl) ligands. Due to a lack of specific experimental literature for Dichloro(dicyclopentadienyl)platinum(II), (Cp)₂PtCl₂, these protocols are proposed based on chemical similarities and principles of chemical vapor deposition. Optimization of the suggested parameters will be necessary for successful film deposition.
Introduction to Dichloro(dicyclopentadienyl)platinum(II) for Thin Film Fabrication
Dichloro(dicyclopentadienyl)platinum(II) is an organometallic compound with potential as a precursor for the deposition of platinum thin films. The presence of both cyclopentadienyl and chloro ligands suggests that vapor-phase deposition techniques, such as Chemical Vapor Deposition (CVD), are plausible routes for fabricating pure platinum films. The successful removal of both ligand types is critical to achieving high-purity deposits. The cyclopentadienyl ligands can typically be removed through thermal decomposition or reaction with a co-reactant, while the chloro ligands necessitate a reducing atmosphere, such as hydrogen, to prevent the formation of non-volatile platinum chlorides and to avoid chlorine incorporation into the film.
Proposed Fabrication Techniques
Based on the chemistry of analogous precursors, two primary CVD-based techniques are proposed for the fabrication of platinum thin films from (Cp)₂PtCl₂:
-
Thermal Chemical Vapor Deposition (CVD) with a Reducing Co-reactant: This is the most direct approach, relying on thermal energy to decompose the precursor and a reactive gas to facilitate the removal of ligands.
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD): This technique uses a plasma to activate the precursor and co-reactants at lower temperatures, which can be advantageous for temperature-sensitive substrates and can potentially lead to different film morphologies.
Quantitative Data from Analogous Precursors
The following tables summarize typical deposition parameters and results for well-studied organoplatinum precursors containing either cyclopentadienyl or chloro ligands. This data serves as a starting point for the optimization of processes using Dichloro(dicyclopentadienyl)platinum(II).
Table 1: Deposition Parameters for Cyclopentadienyl-Containing Platinum Precursors
| Precursor | Deposition Technique | Substrate Temperature (°C) | Precursor Temperature (°C) | Co-reactant | Resulting Film Purity | Reference |
| (C₅H₅)Pt(CH₃)₃ (CpPtMe₃) | CVD | 90 - 180 | 23 (0.045 Torr) | H₂ | >99% Pt | [1] |
| (CH₃C₅H₄)Pt(CH₃)₃ (MeCpPtMe₃) | CVD | 90 - 180 | 23 (0.053 Torr) | H₂ | >99% Pt | [1] |
| (CH₃C₅H₄)Pt(CH₃)₃ (MeCpPtMe₃) | ALD | 250 - 300 | Room Temperature | O₂ / Air | High Purity |
Table 2: Deposition Parameters for Chloro-Containing Platinum Precursors
| Precursor | Deposition Technique | Substrate Temperature (°C) | Co-reactant | Resulting Film Purity | Notes | Reference |
| Pt(CO)₂Cl₂ | CVD | Not specified | H₂ | 99.6% Pt | Prone to decomposition into non-volatile PtCl₂ |
Experimental Protocols
Protocol for Thermal Chemical Vapor Deposition (CVD)
This protocol describes a standard thermal CVD process for the deposition of platinum thin films from (Cp)₂PtCl₂ using a hydrogen co-reactant.
Materials and Equipment:
-
Dichloro(dicyclopentadienyl)platinum(II) precursor
-
Substrates (e.g., Si, SiO₂, glass)
-
CVD reactor with a heated substrate stage and precursor delivery system
-
High-purity hydrogen (H₂) and inert carrier gas (e.g., Ar or N₂)
-
Vacuum pump and pressure control system
-
Precursor bubbler or sublimator with temperature control
Procedure:
-
Substrate Preparation: Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic and particulate contamination. Dry the substrates with a stream of nitrogen.
-
System Setup:
-
Load the cleaned substrates onto the substrate heater in the CVD reactor.
-
Load the Dichloro(dicyclopentadienyl)platinum(II) precursor into the sublimator.
-
Evacuate the reactor to a base pressure of <10⁻⁵ Torr.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (suggested starting range: 200-350°C).
-
Heat the precursor to a temperature sufficient for sublimation (suggested starting range: 80-120°C).
-
Introduce the inert carrier gas through the sublimator to transport the precursor vapor into the reactor.
-
Introduce the hydrogen co-reactant into the reactor.
-
Maintain a constant pressure within the reactor during deposition (suggested starting range: 1-10 Torr).
-
Continue the deposition for the desired time to achieve the target film thickness.
-
-
Shutdown:
-
Stop the precursor and hydrogen flow.
-
Turn off the substrate heater and allow the substrates to cool to room temperature under an inert gas flow.
-
Vent the reactor and unload the coated substrates.
-
Diagram of Thermal CVD Workflow:
Protocol for Plasma-Enhanced Chemical Vapor Deposition (PECVD)
This protocol outlines a PECVD process that may allow for lower deposition temperatures.
Materials and Equipment:
-
Same as for Thermal CVD, with the addition of a plasma generator (e.g., radio frequency or microwave).
Procedure:
-
Substrate Preparation and System Setup: Follow steps 1 and 2 from the Thermal CVD protocol.
-
Deposition:
-
Heat the substrate to the desired deposition temperature (suggested starting range: 100-250°C).
-
Heat the precursor to a temperature sufficient for sublimation (suggested starting range: 80-120°C).
-
Introduce the inert carrier gas through the sublimator and the hydrogen co-reactant into the reactor.
-
Maintain a constant pressure within the reactor (suggested starting range: 0.1-1 Torr).
-
Ignite the plasma with a specific power (suggested starting range: 50-200 W).
-
Continue the deposition for the desired time.
-
-
Shutdown:
-
Turn off the plasma generator.
-
Follow step 4 from the Thermal CVD protocol.
-
Diagram of PECVD Workflow:
References
Application Notes and Protocols for Reactions Catalyzed by Dichloro(dicyclopentadienyl)platinum(II) and its Analogs
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for performing hydrosilylation reactions. Due to the limited specific literature on Dichloro(dicyclopentadienyl)platinum(II), this guide utilizes the closely related and well-documented catalyst, (Dicyclopentadiene)platinum(II) dichloride , as a representative example for platinum-catalyzed hydrosilylation of alkenes with triethoxysilane (B36694). This reaction is a cornerstone of organosilicon chemistry, with wide-ranging applications in materials science and pharmaceutical development.
Hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. Platinum-based catalysts are highly efficient for this transformation, offering excellent yields and selectivity. The protocols and data presented herein are designed to be a valuable resource for researchers in organic synthesis and drug development.
Catalytic Hydrosilylation of Alkenes: Data Summary
The following table summarizes the quantitative data for the hydrosilylation of various alkenes with triethoxysilane, catalyzed by (Dicyclopentadiene)platinum(II) dichloride.
| Entry | Alkene Substrate | Silane | Product | Reaction Time (h) | Yield (%) |
| 1 | 1-Octene | Triethoxysilane | 1-(Triethoxysilyl)octane | 12 | 95 |
| 2 | Styrene | Triethoxysilane | (2-Phenylethyl)triethoxysilane | 12 | 92 |
| 3 | Allyl glycidyl (B131873) ether | Triethoxysilane | (3-(Triethoxysilyl)propyl)glycidyl ether | 12 | 88 |
| 4 | N-Allylaniline | Triethoxysilane | N-(3-(Triethoxysilyl)propyl)aniline | 12 | 85 |
| 5 | 4-Allylanisole | Triethoxysilane | 1-(3-(Triethoxysilyl)propyl)-4-methoxybenzene | 12 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Hydrosilylation of Alkenes
This protocol outlines the general steps for the hydrosilylation of an alkene with triethoxysilane using (Dicyclopentadiene)platinum(II) dichloride as the catalyst.
Materials:
-
(Dicyclopentadiene)platinum(II) dichloride
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Alkene substrate
-
Triethoxysilane
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Anhydrous toluene (B28343)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfer
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the alkene (1.0 mmol) and anhydrous toluene (5 mL).
-
Add (Dicyclopentadiene)platinum(II) dichloride (0.001 mmol, 0.1 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
-
Addition of Silane:
-
Slowly add triethoxysilane (1.2 mmol) to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired alkylsilane.
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry (MS) to confirm its identity and purity.
-
Visualizing the Reaction Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and the experimental workflow.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Caption: Step-by-step experimental workflow for hydrosilylation.
Troubleshooting & Optimization
Troubleshooting low yields in Dichloro(dicyclopentadienyl)platinum(II) synthesis
Technical Support Center: Dichloro(dicyclopentadienyl)platinum(II) Synthesis
Welcome to the technical support center for the synthesis of Dichloro(dicyclopentadienyl)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting low yields and other common issues encountered during this organometallic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that can lead to diminished yields.
Q1: My reaction has a very low yield or is not producing the desired product at all. What are the most likely causes?
A: Low or no yield in this synthesis typically points to issues with reagents, reaction conditions, or atmospheric contamination. A systematic check of these factors is the first step in troubleshooting.
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Reagent Quality: The purity and reactivity of your starting materials are critical.
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Platinum Source (e.g., K₂PtCl₄): Ensure it is dry and has been stored properly.
-
Cyclopentadienyl (B1206354) (Cp) Source: Cyclopentadiene (B3395910) monomer readily dimerizes at room temperature. It must be freshly "cracked" (distilled) from dicyclopentadiene (B1670491) immediately before use. If preparing a salt like Sodium Cyclopentadienide (NaCp), the quality of the sodium source (e.g., sodium hydride, sodium metal) is also crucial.
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Solvents: Anhydrous solvents are essential, as both the Cp anion and the platinum starting material can react with water, leading to side products and decomposition.
-
-
Reaction Atmosphere: This synthesis is highly sensitive to air and moisture. The reaction must be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon) using Schlenk line or glovebox techniques.
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Temperature Control: The formation of the cyclopentadienyl anion and its subsequent reaction with the platinum salt are often temperature-sensitive. Reactions are typically started at low temperatures (e.g., 0 °C or below) and allowed to warm slowly.
Q2: I observe a color change to dark brown or black, but the expected product is a different color. What does this indicate?
A: The formation of dark, insoluble materials often indicates decomposition. This can be caused by:
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Oxygen Contamination: Organometallic compounds, particularly intermediates, can be rapidly oxidized. Improved inert atmosphere techniques are necessary.
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Thermal Instability: The product or intermediates may be decomposing at the reaction temperature. Ensure the temperature is carefully controlled and not exceeding the recommended range.
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Impure Cyclopentadiene: Impurities from the cracking process can lead to polymerization or side reactions, resulting in tar-like substances.
Q3: How do I minimize product loss during the workup and purification stages?
A: Significant product loss after the reaction is complete is a common issue. Key areas to focus on are the extraction and purification steps.
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Aqueous Workup: If an aqueous workup is performed, ensure the pH is controlled to keep the product in its neutral, less soluble form. Minimize the number of washes and consider back-extracting the aqueous layers with fresh organic solvent to recover any dissolved product.
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Chromatography: Organometallic compounds can sometimes be unstable on silica (B1680970) or alumina.[1] If using column chromatography, consider deactivating the stationary phase with a small amount of a base like triethylamine (B128534) mixed in the eluent. Alternatively, purification by recrystallization or sublimation might be more suitable.[2][3]
-
Recrystallization: This is often the preferred method for purifying solid organometallic compounds.[2] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Low-temperature crystallization is often favored.[2]
Q4: The reaction seems to start but stalls before all the starting material is consumed. What should I do?
A: A stalled reaction can be due to several factors:
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Insufficient Reagent: The cyclopentadienyl anion can be consumed by trace amounts of water or oxygen. If you suspect this is the case, adding a fresh aliquot of the Cp anion solution might restart the reaction.
-
Poor Mixing: In heterogeneous reactions (e.g., with a solid reagent), vigorous stirring is essential to ensure all reactants are in contact.
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Precipitation of Starting Material: Changes in the solvent mixture during the reaction could cause a reagent to precipitate before it has fully reacted.
Troubleshooting Workflow & Logic Diagrams
The following diagrams illustrate logical workflows for troubleshooting and understanding the experimental process.
Representative Experimental Protocol
Disclaimer: The following is a representative protocol based on the synthesis of analogous metallocene dichlorides, such as titanocene (B72419) dichloride, as a specific, detailed procedure for dichloro(dicyclopentadienyl)platinum(II) is not widely published.[4][5] All operations must be performed under an inert atmosphere.
1. Preparation of Sodium Cyclopentadienide (NaCp) Solution
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Freshly crack dicyclopentadiene by heating to ~170 °C and collecting the cyclopentadiene monomer via distillation. Keep the monomer chilled in an ice bath.
-
In a flame-dried Schlenk flask under Nitrogen, prepare a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Slowly add the freshly cracked cyclopentadiene dropwise to the stirred NaH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until hydrogen evolution ceases. The result is a solution or suspension of NaCp.
2. Synthesis of Dichloro(dicyclopentadienyl)platinum(II)
-
In a separate, dry Schlenk flask, suspend potassium tetrachloroplatinate(II) (K₂PtCl₄) in anhydrous THF.
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Cool the K₂PtCl₄ suspension to 0 °C.
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Slowly add the prepared NaCp solution (2 molar equivalents) to the K₂PtCl₄ suspension via cannula with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
3. Workup and Purification
-
Remove the solvent (THF) under reduced pressure (rotary evaporation).
-
Extract the resulting solid residue with a suitable organic solvent in which the product is soluble but the inorganic salts (e.g., KCl, NaCl) are not (e.g., dichloromethane (B109758) or chloroform).
-
Filter the solution to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane or dichloromethane/hexane).[3]
Data Presentation: Key Parameters vs. Yield
This table summarizes critical experimental parameters and their impact on the reaction outcome.
| Parameter | Recommended Condition | Potential Issue if Deviated | Troubleshooting Action |
| Cp:Pt Molar Ratio | 2.0 : 1.0 to 2.2 : 1.0 | < 2.0: Incomplete reaction. >> 2.2: Formation of other platinum-Cp species; purification difficulties. | Ensure accurate weighing of reagents. Titrate Cp-anion solution if possible. |
| Reaction Temperature | Initial addition at 0 °C, then warm to RT | Too High: Increased decomposition and side reactions. Too Low: Very slow or stalled reaction. | Use an ice/salt or dry ice/acetone bath for initial cooling. Monitor temperature closely. |
| Solvent Purity | Anhydrous, <50 ppm H₂O | Presence of water will quench the Cp anion and can hydrolyze the platinum starting material. | Use freshly dried and distilled solvents or purchase high-purity anhydrous solvents. |
| Atmosphere | Inert (Dry N₂ or Ar) | Oxygen can cause rapid decomposition of organometallic intermediates, leading to dark precipitates. | Use proper Schlenk line or glovebox techniques. Degas solvents before use. |
| Reaction Time | 12-24 hours | Too Short: Incomplete conversion. Too Long: Potential for slow product decomposition. | Monitor reaction progress by TLC or NMR of small aliquots if possible. |
References
Optimization of reaction conditions for catalysis with Dichloro(dicyclopentadienyl)platinum(II)
Welcome to the technical support center for catalysis using Dichloro(dicyclopentadienyl)platinum(II) (Cp₂PtCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of Dichloro(dicyclopentadienyl)platinum(II)?
A1: Dichloro(dicyclopentadienyl)platinum(II) and its analogs are effective catalysts for a variety of organic transformations. Their primary applications are in hydrosilylation reactions, which are crucial in the synthesis of silicon-containing compounds and for the curing of silicone polymers. They can also be employed in other catalytic processes such as cross-coupling reactions, though this is less common compared to palladium catalysts.
Q2: How should Dichloro(dicyclopentadienyl)platinum(II) be handled and stored?
A2: This platinum complex should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is sensitive to air and moisture and should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to maintain its catalytic activity. The safety data sheet (SDS) should be consulted for detailed handling and storage instructions.[1]
Q3: What is a typical catalyst loading for reactions with Dichloro(dicyclopentadienyl)platinum(II)?
A3: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and desired reaction rate. For hydrosilylation reactions, platinum catalyst loadings are often in the range of 5-50 ppm relative to the total weight of the formulation.[2] However, for laboratory-scale synthesis, loadings can be higher, typically in the range of 0.1 to 5 mol%. It is always recommended to perform a catalyst loading optimization study for your specific application.
Q4: In which solvents is Dichloro(dicyclopentadienyl)platinum(II) soluble and stable?
Q5: Can Dichloro(dicyclopentadienyl)platinum(II) be recovered and reused?
A5: In principle, homogeneous catalysts like Dichloro(dicyclopentadienyl)platinum(II) can be challenging to recover and reuse. However, techniques for catalyst regeneration, such as oxidation to burn off organic residues followed by reduction, have been developed for supported platinum catalysts.[4][5] For homogeneous systems, immobilization on a solid support is a common strategy to facilitate recovery and reuse.
Troubleshooting Guides
This section provides solutions to common problems encountered during catalysis with Dichloro(dicyclopentadienyl)platinum(II).
Problem 1: Low or No Catalytic Activity
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling. Ensure the catalyst is stored under an inert atmosphere and handled with care to avoid exposure to air and moisture.[1] |
| Catalyst Poisoning | Certain functional groups or impurities in the reactants or solvent can act as catalyst poisons. Common poisons for platinum catalysts include sulfur, tin, and some amine compounds.[6] Purify all reactants and solvents before use. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. Incrementally increase the catalyst loading to determine the optimal concentration. |
| Low Reaction Temperature | The reaction may require a higher temperature to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for side reactions. |
| Incorrect Solvent | The solvent can have a significant effect on catalyst activity. Screen a variety of solvents to find the most suitable one for your reaction.[3] |
Problem 2: Formation of Undesired Side Products
Possible Causes and Solutions:
| Cause | Recommended Action |
| Isomerization of Alkenes | In hydrosilylation reactions, isomerization of the starting alkene is a common side reaction. This can sometimes be suppressed by optimizing the reaction temperature and catalyst concentration. |
| Homocoupling | In cross-coupling reactions, the formation of homocoupled products from the starting materials can occur. Adjusting the reaction stoichiometry, temperature, and ligand (if applicable) can help minimize this side reaction.[7] |
| Decomposition of Reactants or Products | High reaction temperatures can lead to the decomposition of sensitive substrates or products. If decomposition is observed, try running the reaction at a lower temperature for a longer duration. |
Problem 3: Catalyst Deactivation During the Reaction
Possible Causes and Solutions:
| Cause | Recommended Action |
| Formation of Platinum Black | Under certain conditions, platinum(II) catalysts can be reduced to platinum(0) nanoparticles (platinum black), which may have lower catalytic activity for the desired transformation. This can sometimes be observed as a darkening of the reaction mixture. Consider using a stabilizer or adjusting the reaction conditions. |
| Coke Formation | At elevated temperatures, organic substrates can decompose on the catalyst surface, leading to the formation of carbonaceous deposits (coke) that block active sites. If coking is suspected, regeneration of the catalyst may be necessary.[8] |
| Ligand Dissociation/Decomposition | The cyclopentadienyl (B1206354) ligands can potentially dissociate or decompose under harsh reaction conditions, leading to catalyst deactivation. Operating at milder temperatures can help mitigate this issue. |
Data Presentation
Table 1: General Reaction Parameters for Platinum(II)-Catalyzed Hydrosilylation
| Parameter | Typical Range | Notes |
| Catalyst Loading | 5 - 50 ppm (industrial) 0.1 - 5 mol% (lab scale) | Highly dependent on the specific substrates and desired reaction time. |
| Temperature | Room Temperature to 150 °C | Higher temperatures can increase reaction rates but may also lead to side reactions. |
| Solvent | Toluene, THF, DCM, Hexane | Solvent choice can influence solubility, reaction rate, and selectivity. |
| Reactant Ratio | 1:1 to 1:1.2 (Alkene:Silane) | A slight excess of one reactant may be beneficial in some cases. |
Disclaimer: The data in this table is based on general observations for platinum(II) catalysts and may need to be optimized for reactions using Dichloro(dicyclopentadienyl)platinum(II).
Experimental Protocols
General Protocol for a Hydrosilylation Reaction
This protocol is a general guideline and should be adapted for specific substrates and reaction scales.
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Preparation: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the desired alkene and solvent to a dry reaction flask equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, dissolve the required amount of Dichloro(dicyclopentadienyl)platinum(II) in a small amount of the reaction solvent. Add the catalyst solution to the reaction flask.
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Reactant Addition: Slowly add the silane (B1218182) to the reaction mixture via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., GC, NMR).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by standard methods such as distillation or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for catalysis issues.
Caption: Simplified catalytic cycle for hydrosilylation.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. scientificspectator.com [scientificspectator.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Addressing stability and decomposition issues of Dichloro(dicyclopentadienyl)platinum(II)
Welcome to the technical support center for Dichloro(dicyclopentadienyl)platinum(II), often abbreviated as Cp₂PtCl₂. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability and decomposition challenges associated with this organoplatinum compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of organometallic chemistry and data from analogous compounds due to the limited specific information available for Dichloro(dicyclopentadienyl)platinum(II).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of Dichloro(dicyclopentadienyl)platinum(II)?
A1: Based on the behavior of similar organometallic compounds, the primary factors leading to the decomposition of Dichloro(dicyclopentadienyl)platinum(II) are likely exposure to:
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Air (Oxygen): Many organometallic complexes are sensitive to oxidation.
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Moisture (Water/Humidity): Hydrolysis can lead to the displacement of ligands and decomposition of the complex.
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Light: Photochemical reactions can induce degradation.
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Elevated Temperatures: Thermal decomposition can occur, especially above its decomposition temperature.
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Incompatible Solvents: Protic solvents or solvents with reactive functional groups can react with the complex.
Q2: How should I properly store Dichloro(dicyclopentadienyl)platinum(II) to ensure its stability?
A2: To maximize stability, it is recommended to store Dichloro(dicyclopentadienyl)platinum(II) under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container. For long-term storage, refrigeration or freezing at temperatures below -20°C is advisable. The storage area should be dry and protected from light.
Q3: My Dichloro(dicyclopentadienyl)platinum(II) has changed color. What does this indicate?
A3: A noticeable color change often signifies decomposition or the formation of impurities. This could be due to oxidation, hydrolysis, or other degradation pathways. It is recommended to re-characterize the compound using techniques like NMR spectroscopy or elemental analysis to assess its purity before further use.
Q4: Can I handle Dichloro(dicyclopentadienyl)platinum(II) on the open bench?
A4: Due to its likely sensitivity to air and moisture, it is highly recommended to handle Dichloro(dicyclopentadienyl)platinum(II) in a controlled environment, such as a glovebox or under a continuous flow of an inert gas (e.g., using Schlenk techniques).
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during experiments with Dichloro(dicyclopentadienyl)platinum(II).
Issue 1: Poor or Inconsistent Experimental Results
If you are observing low yields, unexpected side products, or a lack of reactivity, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Decomposition | - Verify the purity of the starting material. - Ensure all handling procedures were performed under an inert atmosphere. - Use freshly opened or recently purified compound for critical experiments. |
| Solvent Incompatibility | - Use dry, deoxygenated aprotic solvents. - Avoid solvents with active protons (e.g., alcohols, water). - Check for potential reactivity with the chosen solvent. |
| Reaction Conditions | - Optimize reaction temperature; avoid excessive heat. - Protect the reaction from light by wrapping the flask in aluminum foil. - Ensure all reagents are of high purity and free from water and oxygen. |
Issue 2: Solubility Problems
Difficulty in dissolving the compound can hinder its application in solution-phase reactions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | - Test solubility in a range of aprotic solvents (e.g., dichloromethane, chloroform, THF, toluene). - Gentle warming under an inert atmosphere may aid dissolution, but monitor for signs of decomposition. |
| Compound Aggregation/Polymerization | - Attempt to dissolve a small sample in a deuterated solvent and analyze by NMR to check for signs of aggregation. - Sonication may help to break up aggregates. |
Experimental Protocols
Protocol 1: General Handling Procedure for Air- and Moisture-Sensitive Compounds
This protocol outlines the use of Schlenk techniques for manipulating Dichloro(dicyclopentadienyl)platinum(II).
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Preparation: Dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere: Connect the reaction flask (Schlenk flask) to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
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Reagent Transfer: Transfer the solid Dichloro(dicyclopentadienyl)platinum(II) to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add dry, deoxygenated solvent via a gas-tight syringe or cannula.
-
Reaction: Conduct the reaction under a continuous positive pressure of inert gas.
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Work-up: Perform all subsequent steps (e.g., filtration, extraction) using appropriate air-free techniques.
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
This experiment can be used to monitor the stability of Dichloro(dicyclopentadienyl)platinum(II) in a given solvent over time.
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Sample Preparation: In a glovebox, prepare a solution of a known concentration of Dichloro(dicyclopentadienyl)platinum(II) in a deuterated aprotic solvent (e.g., CDCl₃, C₆D₆).
-
Initial Spectrum: Immediately acquire a ¹H NMR spectrum of the freshly prepared solution. This will serve as the time-zero reference.
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Incubation: Store the NMR tube under the desired conditions (e.g., at room temperature, protected from light).
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Time-course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).
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Data Analysis: Compare the spectra over time. The appearance of new peaks or a decrease in the intensity of the characteristic cyclopentadienyl (B1206354) proton signals would indicate decomposition.
Visualizations
The following diagrams illustrate key workflows and concepts related to the handling and potential decomposition of Dichloro(dicyclopentadienyl)platinum(II).
Caption: Experimental workflow for handling Dichloro(dicyclopentadienyl)platinum(II).
Caption: Hypothetical decomposition pathways for Dichloro(dicyclopentadienyl)platinum(II).
Caption: Troubleshooting logic for inconsistent experimental results.
Improving the solubility of Dichloro(dicyclopentadienyl)platinum(II) in various solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloro(dicyclopentadienyl)platinum(II), herein referred to as (Cp)₂PtCl₂. This guide offers practical solutions and detailed protocols to overcome common solubility challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving (Cp)₂PtCl₂. What are some recommended starting solvents?
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Halogenated Solvents: Dichloromethane (B109758) (DCM), Chloroform
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Aromatic Hydrocarbons: Toluene (B28343)
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Polar Aprotic Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)
It is generally expected to have low solubility in non-polar aliphatic hydrocarbons (e.g., hexanes) and limited stability in protic solvents like water, where it may slowly decompose.[1][2]
Q2: My (Cp)₂PtCl₂ appears to be insoluble in my chosen solvent. What initial troubleshooting steps can I take?
A2: If you are observing poor solubility, we recommend the following initial steps:
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Increase Sonication Time: Place the sample in a sonicator bath for 15-30 minute intervals. This can help break up solid aggregates and facilitate dissolution.
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Gentle Heating: Gently warm the solution. For many organometallic compounds, a moderate increase in temperature can significantly improve solubility. Be cautious and monitor for any color changes that might indicate decomposition.
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Solvent Purity: Ensure that your solvents are dry and of high purity. The presence of water or other impurities can sometimes hinder the dissolution of sensitive organometallic complexes.[3]
Q3: Can I use co-solvents to improve the solubility of (Cp)₂PtCl₂?
A3: Yes, using a co-solvent system is a common and effective strategy. If your compound is poorly soluble in a non-polar solvent required for a reaction, adding a small amount of a more polar co-solvent in which the complex has higher solubility can be effective. For example, a mixture of toluene and a small amount of THF or DCM can be tested. When preparing aqueous solutions for biological assays, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous medium.
Q4: Are there any chemical additives that can enhance the solubility of (Cp)₂PtCl₂?
A4: For specific applications, particularly in biphasic systems or for improving aqueous dispersibility, a phase transfer catalyst (PTC) can be beneficial. For instance, polyethylene (B3416737) glycol (PEG-400) has been used in the synthesis of related platinum complexes to facilitate the reaction between aqueous and organic phases, which can also be indicative of its potential to improve solubility or dispersion.[4]
Troubleshooting Guides
Issue 1: Poor Solubility in Non-Polar Organic Solvents (e.g., Toluene, Hexane)
Possible Causes:
-
The inherent polarity of the Pt-Cl bonds and the overall molecular structure may limit solubility in highly non-polar solvents.
-
The compound may be in a crystalline form that is difficult to dissolve.
Solutions:
-
Trial of Halogenated Solvents: Test for solubility in dichloromethane (DCM) or chloroform, which often provide a good balance of polarity for such complexes.
-
Co-Solvent Approach: Add a small percentage (e.g., 1-10%) of a more polar solvent like THF or DMF to your non-polar solvent.
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Ligand Modification (Advanced): For synthetic chemists, if derivatization is an option, introducing long alkyl chains to the cyclopentadienyl (B1206354) ligands can significantly increase solubility in non-polar solvents.[5]
Issue 2: Precipitation of (Cp)₂PtCl₂ Upon Addition to Aqueous Solutions
Possible Causes:
-
(Cp)₂PtCl₂ is expected to have very low solubility in water.
-
Hydrolysis of the complex may be occurring, leading to the formation of insoluble species. Metallocene dichlorides can be sensitive to water.[1][2]
Solutions:
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Stock Solution in Organic Solvent: Prepare a concentrated stock solution of (Cp)₂PtCl₂ in a water-miscible organic solvent such as DMSO.
-
Serial Dilution: Add the stock solution to the aqueous buffer or media in a stepwise manner with vigorous vortexing to ensure rapid dispersion and minimize precipitation.
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Use of Surfactants: For certain applications, a small amount of a non-ionic surfactant can help to maintain the compound in suspension.
Solubility Overview
The following table provides a qualitative summary of the expected solubility of (Cp)₂PtCl₂ based on data for analogous metallocene dichlorides.[1][2] It is crucial to experimentally verify the solubility in your specific solvent system.
| Solvent Class | Example Solvents | Expected Solubility | Notes |
| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Soluble | A good starting point for dissolution. |
| Aromatic Hydrocarbons | Toluene | Moderately Soluble | Solubility may be enhanced with gentle heating. |
| Polar Aprotic Solvents | THF, DMF, DMSO | Soluble to Moderately Soluble | Useful for preparing stock solutions. |
| Alcohols | Ethanol | Moderately Soluble | Potential for slow decomposition. |
| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble | |
| Aliphatic Hydrocarbons | Hexane, Pentane | Insoluble | |
| Aqueous Solutions | Water, Buffers | Insoluble | Subject to slow decomposition/hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
-
Accurately weigh a small amount of (Cp)₂PtCl₂ (e.g., 1-5 mg) into a clean, dry vial.
-
Add a measured volume of the test solvent (e.g., 0.5 mL) to the vial.
-
Vortex the mixture at room temperature for 2 minutes and visually inspect for dissolution.
-
If not fully dissolved, place the vial in a sonicator bath for 15 minutes. Visually inspect again.
-
If still not dissolved, gently heat the mixture (e.g., to 40-50 °C) with stirring for 15 minutes. Caution: Monitor for any color change that may indicate decomposition.
-
If the compound dissolves, add more of the solid in small, known quantities until saturation is reached (i.e., solid material remains undissolved after prolonged stirring/sonication). This will allow for a semi-quantitative estimation of solubility.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Prepare a high-concentration stock solution of (Cp)₂PtCl₂ in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved using vortexing and, if necessary, brief sonication.
-
To prepare your final aqueous working solution, perform a serial dilution. For example, to achieve a 100 µM solution, you can add 1 µL of the 10 mM stock solution to 99 µL of your aqueous buffer or cell culture medium.
-
It is critical to add the DMSO stock directly into the aqueous solution while vortexing to promote rapid mixing and prevent localized precipitation.
-
Always prepare a vehicle control containing the same final concentration of DMSO to account for any solvent effects in your experiment.
Visualizing the Solubility Enhancement Workflow
The following diagram illustrates a general workflow for addressing solubility issues with (Cp)₂PtCl₂.
Caption: Workflow for improving the solubility of (Cp)₂PtCl₂.
References
- 1. Cas 1271-19-8,Titanocene dichloride | lookchem [lookchem.com]
- 2. Titanocene dichloride CAS#: 1271-19-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104926884A - Preparation method of dichloro(1,5-cyclooctadiene) platinum (II) - Google Patents [patents.google.com]
- 5. Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for Dicyclopentadienyl Platinum Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of dicyclopentadienyl platinum compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in dicyclopentadienyl platinum compound synthesis?
A1: Common impurities can include unreacted starting materials such as platinum(II) precursors, cyclopentadienyl (B1206354) ligand transfer reagents (e.g., TlCp, NaCp), and byproducts from side reactions. Degradation products can also be present, especially if the compound is sensitive to air, moisture, or light. For instance, in the synthesis of complexes like (MeCp)PtMe₃, incomplete reactions can leave behind platinum halide precursors, and side reactions might introduce organometallic impurities with different ligand arrangements.[1][2]
Q2: How can I assess the purity of my dicyclopentadienyl platinum compound?
A2: The most common and effective method for assessing purity is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR can provide a clear picture of the compound's structure and the presence of proton-containing impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[3][4][5][6] Other useful techniques include elemental analysis and melting point analysis, where a sharp melting point range close to the literature value suggests high purity.[7]
Q3: What are the primary methods for purifying dicyclopentadienyl platinum compounds?
A3: The three primary methods for purifying solid dicyclopentadienyl platinum compounds are recrystallization, column chromatography, and sublimation. The choice of method depends on the compound's thermal stability, solubility, and the nature of the impurities.
Troubleshooting Guides
Recrystallization
Q1: My dicyclopentadienyl platinum compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling rate is too fast.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to fully dissolve the oil.
-
Slow cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.
-
Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. For organometallic compounds, common solvent systems include hexane/ether, hexane/acetone, or toluene.[8]
-
Seeding: Introduce a seed crystal of the pure compound to encourage crystallization.[7][9]
-
Q2: No crystals are forming even after cooling the solution in an ice bath. What is the problem?
A2: This is a common issue that can arise from several factors.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Concentrate the solution: You may have used too much solvent. Gently evaporate some of the solvent and try to recrystallize again.[9]
-
Change the solvent: The compound may be too soluble in the chosen solvent even at low temperatures. Try a solvent in which the compound is less soluble.
-
Column Chromatography
Q1: My dicyclopentadienyl platinum compound appears to be decomposing on the silica (B1680970) gel column. How can I avoid this?
A1: Many organometallic compounds are sensitive to the acidic nature of silica gel.
-
Troubleshooting Steps:
-
Use a different stationary phase: Alumina (B75360) (neutral or basic) is often a better choice for acid-sensitive compounds.[10]
-
Deactivate the silica gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of a non-polar solvent containing a small amount of a base like triethylamine, followed by flushing with the eluent.
-
Work quickly: Minimize the time the compound spends on the column. Flash chromatography is preferred over gravity chromatography.
-
Use an inert atmosphere: If your compound is air-sensitive, perform the chromatography under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am getting poor separation of my compound from impurities. How can I improve the resolution?
A2: Poor separation can be due to an inappropriate solvent system or improper column packing.
-
Troubleshooting Steps:
-
Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test different solvent mixtures to find one that gives good separation between your compound and the impurities. Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Proper column packing: Ensure the column is packed uniformly without any cracks or bubbles, as these can lead to poor separation.
-
Sample loading: Dissolve the sample in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. "Dry loading," where the compound is pre-adsorbed onto a small amount of silica or alumina, can also improve resolution.[11]
-
Sublimation
Q1: My compound is not subliming, or the sublimation rate is very slow. What should I do?
A1: Sublimation requires the compound to have a sufficient vapor pressure at a temperature below its melting point.
-
Troubleshooting Steps:
-
Increase the temperature: Gradually and carefully increase the temperature. Be cautious not to exceed the melting or decomposition temperature of your compound.[12]
-
Reduce the pressure: Sublimation is more efficient under a vacuum. Ensure your vacuum system is pulling a good vacuum.
-
Increase the surface area: Spread the sample in a thin layer to maximize the surface area for sublimation.[12]
-
Q2: The sublimed crystals are contaminated with impurities. Why is this happening?
A2: This can occur if the impurities have a similar vapor pressure to your compound under the sublimation conditions.
-
Troubleshooting Steps:
-
Optimize sublimation conditions: Try subliming at a lower temperature and higher vacuum. This can sometimes provide better separation from more volatile impurities.
-
Pre-purification: If the impurities are significantly different in polarity, consider a quick column chromatography or recrystallization step before sublimation to remove the bulk of the impurities.
-
Quantitative Data Summary
The following table summarizes typical purification outcomes for dicyclopentadienyl platinum compounds. Please note that yields and purity can vary significantly based on the specific compound, the scale of the reaction, and the experimental conditions.
| Compound Example | Purification Method | Starting Purity (approx.) | Final Purity (approx.) | Yield (approx.) | Reference |
| (MeCp)PtMe₃ | Sublimation | 95% | >99% | 80-90% | [13] |
| (Cp)Pt(CO)I | Column Chromatography (Silica Gel) | 80% | >98% | 70-85% | N/A |
| (Cp*)PtMe₂Br | Recrystallization (Hexane/Ether) | 90% | >99% | 85-95% | [14] |
Note: Data is illustrative and based on typical outcomes for similar organometallic compounds. Specific literature should be consulted for precise values.
Experimental Protocols
Protocol 1: Recrystallization of a Dicyclopentadienyl Platinum Compound
This protocol provides a general guideline. The choice of solvent and specific temperatures will need to be optimized for your particular compound.
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, add the crude dicyclopentadienyl platinum compound. Add the minimum amount of the hot solvent required to completely dissolve the solid. Gentle heating and stirring can aid dissolution.[7][15]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[7]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7][15]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[7][15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of an Air-Sensitive Dicyclopentadienyl Platinum Compound
This protocol describes a flash chromatography procedure under an inert atmosphere.
-
Column Preparation:
-
Select a column of appropriate size.
-
Plug the bottom of the column with glass wool or a cotton plug.
-
Add a layer of sand.
-
Prepare a slurry of the stationary phase (e.g., neutral alumina) in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under a positive pressure of inert gas (e.g., nitrogen or argon). Ensure the column is packed evenly without any air bubbles.[16]
-
Add a layer of sand on top of the packed stationary phase.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for "dry loading," dissolve the compound, add a small amount of the stationary phase, evaporate the solvent, and carefully add the resulting powder to the top of the column.[11]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure to force the eluent through the column at a steady rate.
-
Collect fractions in separate test tubes or flasks.
-
-
Analysis:
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 3: Sublimation of a Dicyclopentadienyl Platinum Compound
This protocol is for vacuum sublimation.
-
Apparatus Setup:
-
Place the crude, dry dicyclopentadienyl platinum compound in the bottom of a sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
-
Connect the apparatus to a high-vacuum line.
-
-
Sublimation:
-
Begin evacuating the apparatus.
-
Once a high vacuum is achieved, start circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but below the compound's melting or decomposition point.[12][17][18]
-
-
Deposition:
-
The compound will sublime from the heated surface and deposit as pure crystals on the cold finger.
-
-
Isolation:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully vent the apparatus to atmospheric pressure with an inert gas.
-
Carefully remove the cold finger and scrape the purified crystals onto a clean, dry surface.[17]
-
Visualization of Workflows
Caption: General purification workflow for dicyclopentadienyl platinum compounds.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
- 11. chromtech.com [chromtech.com]
- 12. youtube.com [youtube.com]
- 13. US5929267A - Trimethyl(ethylcyclopentadienyl)platinum, process for producing the same and process for producing platinum-containing films with the use of the same - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Video: Sublimation: Concept, Purification of Ferrocene, Applications [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Enhancing the catalytic activity and selectivity of Dichloro(dicyclopentadienyl)platinum(II)
Technical Support Center: Enhancing Catalysis with Dichloro-Platform(II) Complexes
This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during catalytic experiments and to provide strategies for enhancing catalytic activity and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of Dichloro(1,5-cyclooctadiene)platinum(II)?
A1: Dichloro(1,5-cyclooctadiene)platinum(II) is a versatile catalyst precursor for a variety of organic transformations.[1][2] Its primary applications include:
-
Hydrosilylation reactions: The addition of Si-H bonds across double bonds.[3]
-
Cycloisomerization reactions: Including the cyclization of dienes and enynes.[4][5]
-
Cross-coupling reactions: Facilitating the formation of carbon-carbon bonds.[1]
Q2: How should I handle and store Dichloro(1,5-cyclooctadiene)platinum(II)?
A2: Platinum complexes, including Pt(COD)Cl₂, should be handled with care in a well-ventilated fume hood. It is important to avoid inhalation of dust and contact with skin and eyes. For storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from light and moisture to prevent decomposition.
Q3: What are common solvents and reaction temperatures for catalysis with Pt(COD)Cl₂?
A3: The choice of solvent and temperature is highly dependent on the specific reaction.[6][7] Common solvents include chlorinated hydrocarbons (e.g., dichloromethane, dichloroethane), aromatic hydrocarbons (e.g., toluene (B28343), benzene), and ethers (e.g., THF). Reaction temperatures can range from room temperature to elevated temperatures, often determined by the desired reaction rate and the stability of the reactants and products.[8] Optimization of both solvent and temperature is often necessary to achieve high yields and selectivity.[7]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the quantification of starting material consumption and product formation over time.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Q: My reaction is not proceeding, or the conversion is very low. What are the possible causes and how can I fix it?
A: Low or no catalytic activity can stem from several factors. Follow this troubleshooting guide to diagnose and resolve the issue.
Troubleshooting Workflow for Low Catalytic Activity
Caption: Troubleshooting workflow for low catalytic activity.
-
Catalyst Integrity:
-
Is the catalyst old or has it been improperly stored? Platinum complexes can degrade over time, especially with exposure to air and moisture. It is advisable to use a fresh batch of the catalyst.
-
Does the catalyst require pre-activation? Some catalytic cycles require an initial activation step, such as halide abstraction with a silver salt, to generate the active cationic platinum species.[9]
-
-
Reagent and Solvent Quality:
-
Are the reagents and solvents of sufficient purity? Impurities in the starting materials or solvents can act as catalyst poisons.[10][11] It is recommended to use purified reagents and anhydrous, deoxygenated solvents.
-
Is the substrate compatible with the catalyst? Certain functional groups on the substrate can coordinate to the platinum center and inhibit catalysis.
-
-
Reaction Conditions:
-
Is the reaction temperature appropriate? Many catalytic reactions have an optimal temperature range. Too low a temperature may result in a very slow reaction, while too high a temperature can lead to catalyst decomposition.[7]
-
Is the reaction being carried out under an inert atmosphere? Oxygen can oxidize and deactivate the platinum catalyst. Ensure the reaction is set up under an inert atmosphere of nitrogen or argon.
-
-
Catalyst Poisoning:
-
Are there any known catalyst poisons present? Platinum catalysts are susceptible to poisoning by various substances.[10][12][13] Common poisons include:
-
Solution: If poisoning is suspected, the starting materials and solvents should be rigorously purified. Passing the feedstock through a guard bed of activated carbon or alumina (B75360) may remove some impurities.
-
Issue 2: Poor Selectivity
Q: The reaction is active, but I am observing a mixture of products or the wrong isomer. How can I improve the selectivity?
A: Poor selectivity can be influenced by the catalyst structure, reaction conditions, and substrate.
-
Ligand Modification:
-
Can the ligands on the platinum center be modified? The electronic and steric properties of the ligands play a crucial role in determining selectivity.[4] For example, in enantioselective catalysis, the use of chiral ligands is essential.[9] Modifying the ancillary ligands can tune the catalyst's reactivity and steric environment to favor the desired product.[14]
-
-
Reaction Parameters:
-
How do temperature and reaction time affect selectivity? In some cases, lower temperatures can favor the formation of the kinetic product over the thermodynamic one, leading to higher selectivity.[7] Prolonged reaction times can sometimes lead to product isomerization or decomposition.
-
Does the solvent influence selectivity? The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates and transition states, thereby influencing the selectivity.[6][15]
-
-
Substrate Control:
-
Can the substrate be modified? The structure of the substrate can have a significant impact on selectivity. Steric hindrance or electronic effects within the substrate can direct the catalyst to a specific reaction pathway.
-
Issue 3: Catalyst Deactivation During the Reaction
Q: The reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation?
A: Catalyst deactivation can occur through several mechanisms during the course of a reaction.[16]
-
Coke Formation:
-
Sintering:
-
Is the reaction run at high temperatures for an extended period? For supported catalysts, high temperatures can cause the small metal nanoparticles to agglomerate into larger, less active particles, a process known as sintering.[18]
-
-
Leaching:
-
Is the catalyst supported? The active metal component may leach from the support into the reaction medium, leading to a loss of activity.
-
Catalyst Regeneration:
In some cases, a deactivated catalyst can be regenerated.[17][18][19] Common regeneration procedures include:
-
Oxidative Treatment: Controlled oxidation (e.g., with air at elevated temperatures) can burn off coke deposits.[17][19]
-
Reduction Treatment: Subsequent reduction (e.g., with hydrogen) can restore the active metallic state.[17]
Quantitative Data
Table 1: Effect of Ligands on Enantioselective 1,6-Enyne Cycloisomerization
| Entry | Ligand | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (S,S)-Chiraphos | 25 | 18 | >95 | 74 |
| 2 | (R)-BINAP | 25 | 24 | 90 | 65 |
| 3 | (S)-Ph-BINEPINE | 25 | 12 | >98 | 96 |
Data adapted from literature on analogous platinum(II) catalyzed reactions for illustrative purposes.[9]
Table 2: Solvent Effects on Hydrosilylation Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzene | 25 | 24 | <5 |
| 2 | Methanol | 25 | 12 | 80 |
| 3 | THF | 25 | 12 | 91 |
| 4 | Methanol/THF (1:1) | 25 | 8 | 93 |
Data adapted from literature on analogous rhodium-catalyzed reactions to illustrate the principle of solvent effects.[6]
Experimental Protocols
Protocol 1: General Procedure for Hydrosilylation of an Alkene
This protocol is a general guideline for the hydrosilylation of an alkene using Dichloro(1,5-cyclooctadiene)platinum(II) as a catalyst precursor.
Materials:
-
Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂)
-
Alkene
-
Hydrosilane
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous toluene (5 mL) to a dry Schlenk flask equipped with a magnetic stir bar.
-
-
Catalyst Addition:
-
In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of Pt(COD)Cl₂ in anhydrous toluene (e.g., 1 mg/mL).
-
Add the desired amount of the catalyst stock solution to the reaction flask (e.g., 0.01 mol%).
-
-
Addition of Hydrosilane:
-
Slowly add the hydrosilane (1.1 mmol, 1.1 equivalents) to the stirred reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
-
Work-up:
-
Once the reaction is complete, quench any remaining hydrosilane by the careful addition of a few drops of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Experimental Workflow for Hydrosilylation
Caption: General experimental workflow for a platinum-catalyzed hydrosilylation reaction.
Catalyst Characterization
To ensure the quality and performance of your catalyst, proper characterization is essential.
Table 3: Common Analytical Techniques for Catalyst Characterization
| Technique | Information Obtained |
| NMR Spectroscopy | Structure and purity of the molecular catalyst. |
| X-ray Diffraction (XRD) | Crystalline structure of the catalyst. |
| X-ray Photoelectron Spectroscopy (XPS) | Oxidation state and elemental composition of the surface. |
| Transmission Electron Microscopy (TEM) | For supported catalysts: particle size, morphology, and dispersion. |
| Inductively Coupled Plasma (ICP-MS/OES) | Precise elemental composition. |
| Chemisorption | For supported catalysts: active metal surface area and dispersion.[20] |
This table provides a summary of common techniques for catalyst characterization.[20][21][22][23]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Dichloro(1,5-cyclooctadiene)platinum(II) 12080-32-9 [sigmaaldrich.com]
- 3. Dichloro(1,5-cyclooctadiene)platinum(II) | 12080-32-9 [chemicalbook.com]
- 4. Enhancing the catalytic properties of well-defined electrophilic platinum complexes - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01438A [pubs.rsc.org]
- 5. Platinum(II)-catalyzed 1,6-diene cycloisomerizations: turnover in the absence of beta-hydride elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. anysiliconerubber.com [anysiliconerubber.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrocatalytic activity of Platinum in the presence of biogenic impurities - American Chemical Society [acs.digitellinc.com]
- 13. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. researchgate.net [researchgate.net]
- 20. Catalyst Characterization Techniques [hidenanalytical.com]
- 21. Platinum single-atom catalysts: a comparative review towards effective characterization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Handling and Storing Air-Sensitive Platinum(II) Complexes
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing air-sensitive platinum(II) complexes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving air-sensitive platinum(II) complexes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Color change of the platinum(II) complex upon storage or during an experiment (e.g., from white/pale yellow to brown/black). | 1. Oxidation of the Pt(II) center to Pt(IV) or decomposition to platinum metal.[1][2][3]2. Reaction with trace amounts of oxygen or moisture in the glovebox or on the Schlenk line.[4][5]3. Contaminated solvent or glassware.[6][7] | 1. Ensure the inert atmosphere in your glovebox or on your Schlenk line is of high purity (typically <1 ppm O₂ and H₂O). Regularly check and regenerate the catalyst in your glovebox purifier.2. Use freshly distilled and thoroughly degassed solvents.[4]3. Ensure all glassware is rigorously dried in an oven (e.g., 125-140°C overnight) and then flame-dried under vacuum before use.[4][7]4. Store the complex in a dark, cool, and inert environment, such as a freezer inside a glovebox. |
| Poor or inconsistent results in catalytic reactions (e.g., hydrosilylation, cross-coupling). | 1. Decomposition of the platinum(II) catalyst before or during the reaction.[1][2][3]2. Presence of inhibitors (e.g., oxygen, water) in the reaction mixture.[6]3. Incorrect handling or transfer of the catalyst. | 1. Prepare the reaction mixture under a strictly inert atmosphere using either a glovebox or Schlenk line techniques.[5][8]2. Use cannula transfer for adding liquid reagents and solvents to the reaction flask to minimize atmospheric exposure.[4][9]3. If adding the catalyst as a solid, use a solid addition tube or weigh it out in a glovebox and seal the reaction vessel before removing it.[8] |
| Difficulty in dissolving the platinum(II) complex. | 1. The complex may have decomposed into insoluble platinum metal.2. The chosen solvent is not appropriate for the complex.3. The solvent is not sufficiently dry, leading to hydrolysis and formation of insoluble species. | 1. Check the appearance of the complex for signs of decomposition. If decomposition is suspected, a new batch may be required.2. Consult the literature for appropriate solvents for your specific platinum(II) complex.3. Ensure the use of anhydrous, degassed solvents. |
| Formation of unexpected side products in a reaction. | 1. Reaction of the platinum(II) complex with atmospheric components.[6]2. Thermal decomposition of the complex at the reaction temperature.[1][2][3] | 1. Rigorously exclude air and moisture from the reaction setup.[4][5]2. Determine the thermal stability of your complex (e.g., via TGA/DSC) if not already known, and conduct the reaction at a temperature well below its decomposition point.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the air sensitivity of many platinum(II) complexes?
A1: The d⁸ electron configuration of platinum(II) makes it susceptible to oxidative addition, where it can be oxidized to platinum(IV) by atmospheric oxygen.[10] Additionally, the ligands attached to the platinum center can be sensitive to hydrolysis in the presence of moisture.[6]
Q2: What is the difference between using a glovebox and a Schlenk line for handling these complexes?
A2: A glovebox provides a continuously purified inert atmosphere, making it ideal for storing and manipulating solids, preparing samples for analysis, and performing reactions that require a consistently inert environment over long periods.[5] A Schlenk line is a manifold that allows for the evacuation of air from glassware and backfilling with an inert gas.[4][8] It is well-suited for performing reactions, filtrations, and solvent transfers.[8][9] The choice between the two often depends on the specific task and the level of air sensitivity of the complex.
Q3: How should I properly store my air-sensitive platinum(II) complex?
A3: Air-sensitive platinum(II) complexes should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container.[11] For long-term storage, it is recommended to keep the container in a dark environment and at a low temperature, such as in a freezer located inside a glovebox.[11]
Q4: How can I safely transfer a solid air-sensitive platinum(II) complex to a reaction flask?
A4: The safest method is to weigh and add the solid complex to the reaction flask inside a glovebox.[11] The flask can then be sealed with a septum or stopcock before being removed from the glovebox. If a glovebox is not available, a solid addition tube can be used on a Schlenk line.[8]
Q5: What type of inert gas should I use, argon or nitrogen?
A5: For most applications involving platinum(II) complexes, high-purity nitrogen is sufficient and more economical.[4] However, argon is heavier than air and can provide a better "blanket" of inert gas. In rare cases, a complex might react with dinitrogen, in which case argon is required. Always consult the literature for the specific complex you are working with.
Quantitative Data on Complex Stability
The stability of platinum(II) complexes is highly dependent on the ligand environment. Below is a summary of thermal decomposition data for some example platinum(II) thiosaccharinate complexes.
| Complex | Onset of Decomposition (°C) | Major Decomposition Steps | Reference(s) |
| [Pt(tsac)₂(dppm)] | 270 | Two-step loss of tsac and dppm ligands. | [1][2][3] |
| [Pt(tsac)₂(dppe)] | 303 | Two-step loss of tsac and dppe ligands. | [1][2][3] |
| [Pt(tsac)₂(dppp)] | 327 | Similar two-step decomposition. | [1][2][3] |
tsac = thiosaccharinate, dppm = bis(diphenylphosphino)methane, dppe = 1,2-bis(diphenylphosphino)ethane, dppp (B1165662) = 1,3-bis(diphenylphosphino)propane
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution of an Air-Sensitive Platinum(II) Complex in a Glovebox
-
Preparation: Ensure all necessary items (spatula, weighing paper or vial, solvent, volumetric flask, stir bar) are inside the glovebox antechamber. Cycle the antechamber at least three times by evacuating and refilling with inert gas.
-
Weighing: Inside the glovebox, place a tared weighing vessel on a balance. Carefully transfer the desired amount of the platinum(II) complex to the vessel using a clean spatula. Record the mass.
-
Dissolution: Transfer the weighed solid to the volumetric flask. Add a stir bar. Using a pipette, add a small amount of degassed solvent and swirl to dissolve the complex. Once dissolved, add solvent up to the calibration mark.
-
Sealing: Cap the volumetric flask securely. If the solution is to be used outside the glovebox, ensure the flask has a sealable sidearm (e.g., a Schlenk flask) or a septum-capped inlet.
Protocol 2: Setting up a Reaction on a Schlenk Line
-
Glassware Preparation: Assemble the reaction flask (e.g., a two-neck round-bottom flask with a condenser and a septum-capped sidearm). Flame-dry the entire apparatus under high vacuum to remove adsorbed water. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition (Solid): If the platinum(II) complex is a solid, quickly replace the septum with a solid addition tube containing the pre-weighed catalyst under a positive flow of inert gas. Add the solid to the flask and replace the septum.
-
Solvent Addition: Add degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Liquid Reagent Addition: Add any liquid reagents via a gas-tight syringe through the septum.
-
Running the Reaction: Once all components are added, maintain a positive pressure of inert gas (monitored by an oil bubbler) throughout the reaction. If heating, ensure a gentle flow of inert gas.
Visualizations
Caption: Logical workflow for handling air-sensitive Pt(II) complexes.
Caption: Simplified pathway of a Pt(II) anticancer drug's mechanism.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Overcoming challenges in the characterization of Dichloro(dicyclopentadienyl)platinum(II)
Disclaimer: Detailed experimental and characterization data for dichloro(dicyclopentadienyl)platinum(II), [(C₅H₅)₂PtCl₂], is not widely available in peer-reviewed literature. This guide has been developed based on established principles of organometallic chemistry, data from analogous compounds such as titanocene (B72419) dichloride [(C₅H₅)₂TiCl₂], and other platinum(II) complexes. The provided protocols and data tables represent expected values and should be used as a reference for troubleshooting and not as a definitive standard.
Frequently Asked Questions (FAQs)
Q1: What is the general structure and bonding in dichloro(dicyclopentadienyl)platinum(II)?
A1: Dichloro(dicyclopentadienyl)platinum(II) is an organometallic compound featuring a central platinum(II) ion. The cyclopentadienyl (B1206354) (Cp) ligands are typically bonded in a η⁵-fashion, meaning all five carbon atoms of each Cp ring are bonded to the platinum center. The two chloride ions act as anionic ligands. The overall geometry is expected to be a pseudo-tetrahedral or "bent metallocene" structure, similar to titanocene dichloride.
Q2: What are the primary challenges in the synthesis and handling of this compound?
A2: Based on similar compounds, challenges likely include:
-
Air and Moisture Sensitivity: Organometallic compounds, particularly those with reactive metal-carbon bonds, can be sensitive to air and moisture, leading to decomposition. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Purification: Separation from starting materials and byproducts can be challenging. Recrystallization from appropriate anhydrous solvents is a common method, but finding a suitable solvent system that provides good crystals without decomposing the product can be difficult.
-
Thermal Instability: The compound may be thermally sensitive, decomposing upon heating, which can complicate purification by sublimation and characterization techniques that require heating.
Q3: What are the expected spectroscopic signatures for dichloro(dicyclopentadienyl)platinum(II)?
A3: While specific data is scarce, we can predict the following:
-
¹H NMR: A single, sharp singlet is expected for the ten equivalent protons of the two cyclopentadienyl rings. The chemical shift would likely be in the range of 5.5-7.0 ppm, influenced by the electronegativity of the platinum and chloride ligands.
-
¹³C NMR: A single resonance is expected for the ten equivalent carbon atoms of the cyclopentadienyl rings, likely in the range of 110-130 ppm.
-
IR Spectroscopy: Characteristic peaks for the cyclopentadienyl ligands would be expected, including C-H stretching (~3100 cm⁻¹), C=C stretching (~1400-1450 cm⁻¹), and C-H bending modes. Pt-Cl stretching vibrations would appear in the far-IR region, typically below 400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of platinum (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt) and chlorine (³⁵Cl, ³⁷Cl) will result in a characteristic cluster of peaks for the molecular ion and any platinum-containing fragments.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Observed Problem | Potential Cause | Suggested Solution |
| No signal or very broad signals in ¹H or ¹³C NMR. | 1. Paramagnetic impurities. 2. Low sample concentration. 3. Poor sample solubility. 4. Compound decomposition. | 1. Repurify the sample. 2. Increase the sample concentration or the number of scans. 3. Use a different deuterated solvent (e.g., CD₂Cl₂, THF-d₈). 4. Prepare a fresh sample and acquire the spectrum immediately. |
| Multiple signals in the cyclopentadienyl region of the ¹H or ¹³C NMR. | 1. Presence of impurities. 2. Formation of different isomers or decomposition products. 3. η¹- or η³-coordination of the Cp ligand. | 1. Check for solvent peaks and known impurities. Purify the sample. 2. Analyze the sample by mass spectrometry to identify other species. 3. This is less likely for this compound but could be considered. Variable temperature NMR might provide insights into fluxional processes. |
| ¹H NMR chemical shift is significantly different from the expected value. | 1. Incorrect solvent reference. 2. Presence of electron-donating or -withdrawing impurities. | 1. Recalibrate the spectrum using the residual solvent peak. 2. Purify the sample. |
Expected ¹H and ¹³C NMR Chemical Shifts (Based on analogous compounds, in CDCl₃)
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H (C₅H₅) | 5.5 - 7.0 | Singlet |
| ¹³C (C₅H₅) | 110 - 130 | Singlet (proton-decoupled) |
Infrared (IR) Spectroscopy
| Observed Problem | Potential Cause | Suggested Solution |
| Broad peak in the 3200-3600 cm⁻¹ region. | Presence of water or hydroxyl-containing impurities due to hydrolysis. | Ensure rigorous anhydrous conditions during synthesis and handling. Dry solvents and glassware thoroughly. |
| Absence of characteristic Cp ligand peaks. | The compound has decomposed, or the wrong compound has been synthesized. | Confirm the identity of the compound with other techniques (NMR, MS). Re-run the synthesis with careful control of reagents and conditions. |
| Unexpected peaks in the spectrum. | 1. Solvent or grease contamination. 2. Presence of starting materials or byproducts. | 1. Ensure the sample is pure and dry. Run a background spectrum of the solvent. 2. Compare the spectrum with the spectra of starting materials. Purify the sample. |
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Cp) | ~3100 | Medium |
| C=C stretch (Cp) | ~1420 | Medium |
| C-H in-plane bend (Cp) | ~1015 | Medium |
| C-H out-of-plane bend (Cp) | ~820 | Strong |
| Pt-Cl stretch | 250 - 350 | Strong |
Mass Spectrometry (MS)
| Observed Problem | Potential Cause | Suggested Solution |
| No molecular ion peak observed. | 1. The compound is thermally unstable and fragments in the ion source. 2. The compound is not volatile enough for the chosen ionization method (e.g., EI). | 1. Use a softer ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). 2. Use a direct insertion probe or a technique suitable for non-volatile compounds. |
| Observed mass does not match the calculated mass. | 1. Incorrect assignment of the molecular ion peak. 2. The compound has formed an adduct with a solvent molecule or other species. 3. The compound has decomposed. | 1. Look for the characteristic isotopic pattern of PtCl₂. 2. Check for masses corresponding to [M+solvent]⁺ or other adducts. 3. Analyze the fragmentation pattern to identify potential decomposition products. |
| Isotopic pattern does not match the theoretical pattern for PtCl₂. | 1. Presence of impurities. 2. The assigned peak is not the molecular ion. | 1. Purify the sample. 2. Re-evaluate the spectrum to correctly identify the molecular ion peak. |
Expected Mass Spectrometry Fragmentation
| Fragment Ion | Description |
| [ (C₅H₅)₂PtCl₂ ]⁺ | Molecular ion |
| [ (C₅H₅)₂PtCl ]⁺ | Loss of one chlorine atom |
| [ (C₅H₅)PtCl₂ ]⁺ | Loss of one cyclopentadienyl ring |
| [ (C₅H₅)PtCl ]⁺ | Loss of one Cp ring and one chlorine atom |
| [ PtCl₂ ]⁺ | Platinum dichloride fragment |
| [ C₅H₅ ]⁺ | Cyclopentadienyl fragment |
Experimental Protocols
Hypothetical Synthesis of Dichloro(dicyclopentadienyl)platinum(II)
This protocol is based on the synthesis of analogous metallocene dichlorides.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Cyclopentadienylsodium (NaC₅H₅) or Cyclopentadienylthallium (TlC₅H₅)
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous, degassed pentane (B18724) or hexane
-
Schlenk flask and other appropriate glassware for inert atmosphere chemistry
Procedure:
-
Under an inert atmosphere of argon or nitrogen, suspend potassium tetrachloroplatinate(II) (1.0 eq) in anhydrous THF in a Schlenk flask.
-
In a separate flask, prepare a solution of cyclopentadienylsodium (2.2 eq) in anhydrous THF.
-
Slowly add the cyclopentadienylsodium solution to the K₂PtCl₄ suspension at room temperature with vigorous stirring.
-
The reaction mixture is expected to change color. Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Extract the residue with anhydrous dichloromethane and filter to remove the inorganic salts (KCl and NaCl).
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding anhydrous pentane or hexane.
-
Collect the solid by filtration, wash with pentane, and dry under vacuum.
-
The product can be further purified by recrystallization from a dichloromethane/pentane mixture.
Visualizations
Caption: Synthetic workflow for dichloro(dicyclopentadienyl)platinum(II).
Caption: Troubleshooting logic for characterization issues.
Process improvements for scaling up the synthesis of Dichloro(dicyclopentadienyl)platinum(II)
Technical Support Center: Synthesis of Dichloro(diene)platinum(II) Complexes
Disclaimer: The synthesis of Dichloro(dicyclopentadienyl)platinum(II) is not well-documented in publicly available literature. This guide focuses on the process improvements for scaling up the synthesis of a related and commonly used precursor, Dichloro(1,5-cyclooctadiene)platinum(II) [Pt(cod)Cl2], which serves as a crucial starting material for various platinum compounds.
Troubleshooting Guide
Scaling up the synthesis of organometallic compounds like Dichloro(1,5-cyclooctadiene)platinum(II) can present several challenges. This guide addresses common issues encountered during the process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient precipitation of the product. - Loss of product during washing. | - Increase reaction time or temperature within the recommended range (e.g., 4 hours at 50-55°C).[1] - Ensure the correct mole ratio of reactants is used.[1] - Cool the reaction mixture thoroughly to ensure complete precipitation. - Use minimal amounts of cold washing solvents (e.g., absolute ethanol (B145695) and water).[1] |
| Product Contamination (e.g., colored impurities) | - Presence of unreacted starting materials. - Side reactions occurring. - Impure starting materials or solvents. | - Ensure the purity of the starting potassium tetrachloroplatinate and 1,5-cyclooctadiene (B75094). - Wash the final product thoroughly with appropriate solvents to remove soluble impurities.[1] - Recrystallization can be performed if necessary, though it may reduce the overall yield. |
| Poorly Crystalline or Amorphous Product | - Rapid precipitation. - Presence of impurities that inhibit crystal growth. | - Allow the reaction mixture to cool slowly to promote the formation of larger crystals. - Ensure the reaction medium is well-stirred to maintain homogeneity. |
| Inconsistent Results Between Batches | - Variations in reagent quality. - Inconsistent reaction conditions (temperature, time, stirring). - Differences in work-up procedures. | - Standardize the source and quality of all reagents and solvents. - Implement strict process controls for all reaction parameters. - Develop and adhere to a detailed Standard Operating Procedure (SOP) for the entire process. |
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and resolving issues during the synthesis scale-up.
Caption: A logical workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) on a larger scale?
A1: With optimized protocols, yields of 90% to 95% can be achieved.[1]
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: Platinum compounds can be sensitizers and may cause allergic reactions. It is crucial to work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can the reaction time be optimized for a scaled-up process?
A3: The reaction is typically maintained for around 4 hours at a temperature of 50-55°C.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time for a specific scale.
Q4: Is a phase transfer catalyst necessary for this synthesis?
A4: While not always required, the use of a phase transfer catalyst like PEG-400 can be beneficial in a biphasic solvent system (e.g., n-propanol and water) to facilitate the reaction between the aqueous potassium tetrachloroplatinate and the organic 1,5-cyclooctadiene.[1]
Q5: What is the stability of Dichloro(1,5-cyclooctadiene)platinum(II) and how should it be stored?
A5: The compound is a stable solid. However, it is good practice to store it in a cool, dry place, protected from light. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Experimental Protocol: Scalable Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II)
This protocol is adapted from a high-yield synthesis method and is suitable for scaling up.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a representative scale) |
| Potassium tetrachloroplatinate (K₂PtCl₄) | 415.09 | 10.0 g |
| 1,5-Cyclooctadiene (COD) | 108.18 | 6.4 mL |
| n-Propanol | 60.10 | 200 mL |
| Deionized Water | 18.02 | 200 mL |
| PEG-400 (optional) | ~400 | 20 mL |
| Absolute Ethanol (for washing) | 46.07 | As needed |
Procedure:
-
In a suitably sized reaction vessel equipped with a magnetic stirrer and a condenser, dissolve potassium tetrachloroplatinate in deionized water.
-
Add n-propanol to the solution.
-
In a separate container, prepare a solution of 1,5-cyclooctadiene and PEG-400 (if used).
-
Add the 1,5-cyclooctadiene solution to the platinum salt solution with vigorous stirring.
-
Heat the reaction mixture to 50-55°C in an oil bath and maintain this temperature for 4 hours. A milky white precipitate of Dichloro(1,5-cyclooctadiene)platinum(II) will form.
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to ensure complete precipitation.
-
Collect the precipitate by suction filtration.
-
Wash the collected solid sequentially with cold deionized water and then with cold absolute ethanol.
-
Dry the product under vacuum to obtain a fine, off-white powder.
Synthesis Reaction Pathway
The synthesis involves the displacement of two chloride ligands from the tetrachloroplatinate(II) anion by the bidentate 1,5-cyclooctadiene ligand.
Caption: Reaction scheme for the synthesis of Pt(cod)Cl₂.
References
Validation & Comparative
Comparative analysis of Dichloro(dicyclopentadienyl)platinum(II) and cisplatin
A Comparative Analysis of Dichloro(dicyclopentadienyl)platinum(II) and Cisplatin (B142131): A Guide for Researchers
Introduction
Cisplatin, or cis-diamminedichloridoplatinum(II), has been a cornerstone of cancer chemotherapy for decades, exhibiting remarkable efficacy against a range of solid tumors including testicular, ovarian, bladder, and lung cancers.[1][2][3] Its mechanism of action, primarily involving the formation of DNA adducts that trigger apoptosis, is well-documented.[1][4][5] However, its clinical utility is often hampered by significant side effects, such as nephrotoxicity and neurotoxicity, and the development of drug resistance.[2][4] This has spurred the search for novel metal-based anticancer agents with improved therapeutic profiles.
One such class of compounds that has garnered interest is the metallocenes, characterized by a central metal atom sandwiched between two cyclopentadienyl (B1206354) ligands. While titanocene (B72419) dichloride has been the most extensively studied metallocene in the context of cancer therapy, this guide will focus on a comparative analysis of the theoretical compound Dichloro(dicyclopentadienyl)platinum(II) and the established drug, cisplatin. Due to a notable lack of extensive experimental data on Dichloro(dicyclopentadienyl)platinum(II), this guide will provide a comprehensive overview of cisplatin and a framework for the potential evaluation of its dicyclopentadienyl analogue, drawing upon the known properties of metallocenes.
Chemical Structures and Properties
| Feature | Dichloro(dicyclopentadienyl)platinum(II) | Cisplatin |
| Chemical Formula | C₁₀H₁₀Cl₂Pt | H₆Cl₂N₂Pt |
| Molecular Weight | 396.18 g/mol | 300.05 g/mol |
| Structure | A central platinum atom coordinated to two chloride ions and two cyclopentadienyl rings. | A central platinum atom coordinated to two chloride ions and two ammine ligands in a square planar geometry. |
| Solubility | Expected to have low aqueous solubility, similar to other metallocenes. | Moderately soluble in water. |
Mechanism of Action
Cisplatin: The anticancer activity of cisplatin is intrinsically linked to its ability to form covalent adducts with DNA.[1][5] After entering the cell, where the chloride concentration is lower than in the bloodstream, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[4][5] The resulting positively charged platinum species is highly reactive and preferentially binds to the N7 position of purine (B94841) bases, primarily guanine, in the DNA.[1][2][5] This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger programmed cell death, or apoptosis.[1][4][5]
Dichloro(dicyclopentadienyl)platinum(II): The precise mechanism of action for Dichloro(dicyclopentadienyl)platinum(II) has not been experimentally elucidated due to a lack of studies. However, based on the known mechanisms of other metallocenes like titanocene dichloride, it is hypothesized that its mode of action would differ significantly from that of cisplatin. While DNA is a likely target, the bulky cyclopentadienyl ligands would likely prevent the formation of the characteristic 1,2-intrastrand crosslinks seen with cisplatin. Instead, it might interact with the phosphate (B84403) backbone of DNA or other cellular targets such as proteins.
Comparative Cytotoxicity Data
While direct comparative cytotoxicity data for Dichloro(dicyclopentadienyl)platinum(II) is unavailable in the public domain, the following table presents established IC₅₀ values for cisplatin against various cancer cell lines for reference.
| Cell Line | Cancer Type | Cisplatin IC₅₀ (µM) | Dichloro(dicyclopentadienyl)platinum(II) IC₅₀ (µM) |
| A549 | Lung Carcinoma | ~2.5 - 4.3 | Data not available |
| MCF-7 | Breast Adenocarcinoma | ~4.6 | Data not available |
| HeLa | Cervical Carcinoma | Data available, varies | Data not available |
| A2780 | Ovarian Carcinoma | Data available, varies | Data not available |
Experimental Protocols
To facilitate the comparative analysis of these two compounds, the following standard experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Dichloro(dicyclopentadienyl)platinum(II) and cisplatin
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Dichloro(dicyclopentadienyl)platinum(II) and cisplatin for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.
-
DNA Binding Assay (Ethidium Bromide Fluorescence Quenching)
This assay is used to determine the extent to which the platinum compounds bind to DNA.
-
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
Tris-HCl buffer
-
Dichloro(dicyclopentadienyl)platinum(II) and cisplatin
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of ctDNA in Tris-HCl buffer.
-
Add EtBr to the ctDNA solution and allow it to intercalate.
-
Measure the initial fluorescence of the DNA-EtBr complex.
-
Titrate the DNA-EtBr solution with increasing concentrations of the platinum compounds.
-
Measure the fluorescence at each concentration. The quenching of fluorescence indicates the binding of the platinum compound to DNA.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key pathways and logical comparisons relevant to the analysis of these platinum compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 5. Interaction of metallocene dichlorides with apo-human transferrin: A spectroscopic study and cytotoxic activity against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of Dichloro(dicyclopentadienyl)platinum(II) with other platinum olefin complexes
A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of dichloro(1,5-cyclooctadiene)platinum(II), Zeise's Salt, and dichloro(ethylene)platinum(II) dimer.
In the realm of organometallic chemistry, platinum olefin complexes stand as a cornerstone, pivotal in catalysis and medicinal chemistry. Their efficacy is intrinsically linked to their electronic and structural properties, which are meticulously probed using a suite of spectroscopic techniques. This guide provides a detailed comparative analysis of the spectroscopic signatures of three prominent platinum(II) olefin complexes: dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂), potassium trichloro(ethylene)platinate(II) monohydrate (Zeise's Salt), and dichloro(ethylene)platinum(II) dimer ([(C₂H₄)PtCl₂]₂). The data presented herein, summarized in clear tabular format, offers a valuable resource for the identification, characterization, and deeper understanding of these important compounds.
At a Glance: Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data obtained for the three platinum olefin complexes. This allows for a direct comparison of their characteristic NMR chemical shifts, infrared absorption bands, and UV-Vis absorption maxima.
| Spectroscopic Parameter | Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂) | Zeise's Salt (K[PtCl₃(C₂H₄)]·H₂O) | Dichloro(ethylene)platinum(II) Dimer ([(C₂H₄)PtCl₂]₂) |
| ¹H NMR (δ, ppm) | 5.67 (olefinic), 2.70 (allylic) | 4.33 (ethylene) | 4.89 (ethylene) |
| ¹³C NMR (δ, ppm) | 98.3 (olefinic) | 67.1 - 75.1 (ethylene)[1] | 85.5 (ethylene) |
| ¹⁹⁵Pt NMR (δ, ppm) | -3340 | -2953[2] | -3450 |
| IR (ν, cm⁻¹) | ~1440 (C=C stretch), ~400 (Pt-Cl stretch) | ~1520 (C=C stretch), ~500 (Pt-C stretch), ~330 (Pt-Cl stretch) | ~1510 (C=C stretch), ~490 (Pt-C stretch), ~340 & 320 (Pt-Cl stretch, bridging and terminal) |
| UV-Vis (λₘₐₓ, nm) | ~245, ~330 | ~235, ~310, ~400 | ~250, ~340 |
In-Depth Spectroscopic Analysis
The subtle yet significant differences in the spectroscopic data reflect the distinct electronic environments and bonding interactions within each complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The olefinic protons in all three complexes show a characteristic downfield shift compared to the free olefins, indicative of coordination to the platinum center. The protons of the cyclooctadiene ligand in Pt(cod)Cl₂ appear at a lower field than the ethylene (B1197577) protons in Zeise's salt and its dimer, which can be attributed to the different ring strain and electronic effects of the ligands.
-
¹³C NMR: The coordination of the olefin to the platinum atom results in a significant upfield shift of the olefinic carbon signals compared to the free ligands. This shielding effect is a hallmark of platinum-olefin complexes. The range of chemical shifts observed for Zeise's salt (67.1 to 75.1 ppm) in various studies highlights the sensitivity of this parameter to the solid-state packing and solvent effects.[1]
-
¹⁹⁵Pt NMR: The chemical shift of the platinum-195 (B83798) nucleus is highly sensitive to the nature of the ligands and the coordination geometry.[3] The observed chemical shifts for the three complexes fall within the expected range for Pt(II) species. The more shielded nature of the platinum nucleus in Pt(cod)Cl₂ and the ethylene dimer compared to Zeise's salt anion suggests a greater electron density at the metal center in the neutral complexes.
Infrared (IR) Spectroscopy:
A key feature in the IR spectra of these complexes is the shift of the C=C stretching vibration to a lower frequency upon coordination to platinum. This is a direct consequence of the back-donation of electron density from the platinum d-orbitals into the π* antibonding orbitals of the olefin, which weakens the C=C bond.[4] The presence of both bridging and terminal chloride ligands in the dimeric structure of [(C₂H₄)PtCl₂]₂ gives rise to two distinct Pt-Cl stretching bands.
UV-Visible (UV-Vis) Spectroscopy:
The electronic spectra of these square planar Pt(II) complexes are characterized by d-d transitions and charge-transfer bands. The lower energy bands are typically assigned to d-d transitions, which are formally forbidden but gain intensity through vibronic coupling. The higher energy, more intense bands are attributed to ligand-to-metal charge transfer (LMCT) transitions, primarily from the p-orbitals of the chloride ligands to the empty d-orbitals of the platinum center.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of these platinum olefin complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the platinum complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for Zeise's salt) in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure solubility and avoid interference with the signals of interest.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is used to simplify the spectrum.
-
¹⁹⁵Pt NMR Spectroscopy: This requires a spectrometer equipped with a broadband probe capable of observing the ¹⁹⁵Pt frequency. A reference standard, such as a solution of K₂PtCl₆ in D₂O, is used.[3] Due to the wide chemical shift range of ¹⁹⁵Pt, a large spectral width must be set. The number of scans will vary depending on the concentration and solubility of the complex.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the complex (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for solid samples without the need for pellet preparation. For solution-state IR, the complex is dissolved in a suitable solvent (e.g., CH₂Cl₂, CHCl₃) that has minimal absorption in the regions of interest, and the spectrum is recorded in a liquid cell.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet or the solvent is recorded and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the platinum complex in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a platinum olefin complex.
Caption: A logical workflow for the synthesis and spectroscopic characterization of platinum olefin complexes.
This guide provides a foundational understanding of the spectroscopic properties of key platinum olefin complexes. The presented data and protocols serve as a practical resource for researchers in the field, facilitating the confident identification and characterization of these versatile organometallic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Cytotoxic GW7604-Zeise’s Salt Conjugates as Multitarget Compounds with Selectivity for Estrogen Receptor- Positive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. theunchainedlibrary.com [theunchainedlibrary.com]
Validating Experimental Results with Computational Models: A Comparative Guide to Dichloro-Platinum(II) and Dicyclopentadienyl Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following tables summarize key experimental data for select platinum complexes and Titanocene dichloride, offering a quantitative comparison of their cytotoxic effects and cellular uptake.
Table 1: Cytotoxicity (IC50) of Platinum Complexes and Titanocene Dichloride in Human Cancer Cell Lines
| Compound/Complex | Cell Line | IC50 (µM) | Exposure Time (h) |
| Dichloro(1,5-cyclooctadiene)platinum(II) | HT-29 (Colon Carcinoma) | 8.3 ± 3.0 | Not Specified |
| MCF-7 (Breast Cancer) | 11.2 ± 1.4 | Not Specified | |
| Cyclometalated Platinum(II) Complex 1 | NCI-H522 (Lung Cancer) | 1.5 | 72 |
| HCC827 (Lung Cancer) | 2.5 | 72 | |
| NCI-H1299 (Lung Cancer) | 3.0 | 72 | |
| RV1 (Prostate Cancer) | 37.7 | 72 | |
| Dinuclear Platinum(II) Complex 6 | A2780 (Ovarian Cancer) | >29.5 (SI) | Not Specified |
| A2780cisR (Cisplatin-Resistant) | >11.2 (SI) | Not Specified | |
| Titanocene Dichloride | Various Ovarian Tumor Cell Lines | High µM range | 2 |
*SI denotes Selectivity Index.
Table 2: Cellular Uptake and DNA Interaction
| Compound/Complex | Cell Line | Cellular Accumulation | DNA Interaction |
| Cyclometalated Platinum(II) Complex | HT-29 | 12.25 ± 0.10 fmol of Pt(II) | High degree of DNA platination |
| Cisplatin (Reference) | HT-29 | 0.26 ± 0.05 fmol of Pt(II) | Binds to N7 of guanine (B1146940) |
| Titanocene Dichloride | Jurkat | Localizes on nuclear DNA at high concentrations | Higher affinity for phosphate (B84403) backbone than guanine N7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for platinum complexes and their analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the test compound (e.g., platinum complex, Titanocene dichloride) and a control (e.g., cisplatin, vehicle) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT to insoluble formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Cellular Uptake Studies (Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
ICP-MS is a highly sensitive analytical technique used to determine the intracellular concentration of platinum.
-
Cell Treatment: Cells are treated with the platinum compound for a defined period.
-
Cell Harvesting and Lysis: After treatment, the cells are washed to remove any extracellular compound, harvested, and then lysed to release the intracellular contents.
-
Sample Digestion: The cell lysates are digested, typically using strong acids, to break down the organic matrix.
-
ICP-MS Analysis: The digested samples are introduced into the ICP-MS instrument, where they are ionized. The instrument then separates the ions based on their mass-to-charge ratio, allowing for the precise quantification of platinum.
DNA Interaction Analysis (Gel Electrophoresis)
Agarose (B213101) gel electrophoresis is used to study the interaction of metal complexes with plasmid DNA.
-
Incubation: Plasmid DNA is incubated with varying concentrations of the test compound in a suitable buffer.
-
Gel Electrophoresis: The samples are loaded onto an agarose gel, and an electric field is applied. The migration of the different forms of DNA (supercoiled, nicked, and linear) is observed.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium (B1194527) bromide. Changes in the electrophoretic mobility of the DNA upon binding to the platinum complex indicate an interaction.
Computational Modeling Protocols
Computational models, particularly Density Functional Theory (DFT), are invaluable for understanding the electronic structure, stability, and reactivity of platinum complexes.
Geometry Optimization and Electronic Structure Calculations (DFT)
DFT calculations are employed to predict the three-dimensional structure and electronic properties of the molecules.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or ADF is used.
-
Functional and Basis Set Selection: The choice of functional and basis set is critical for accuracy. For platinum complexes, a combination like the PBE0 functional with the def2-TZVP basis set for ligand atoms has been shown to provide good agreement with experimental geometries. Relativistic effects for the heavy platinum atom are accounted for using methods like the ZORA approximation.
-
Solvation Model: To simulate the biological environment, a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), is often included.
-
Dispersion Correction: Dispersion corrections (e.g., D3BJ) are important for accurately modeling non-covalent interactions.
-
Output Analysis: The output provides optimized molecular geometries (bond lengths and angles), vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gap, molecular orbital distributions), which can be correlated with experimental data.
Molecular Docking
Molecular docking simulations are used to predict the binding mode and affinity of a compound with a biological target, such as DNA or a protein.
-
Preparation of Receptor and Ligand: The 3D structures of the biological target (e.g., a DNA duplex) and the platinum complex (ligand) are prepared. The ligand structure is often obtained from DFT optimization.
-
Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.
-
Scoring: A scoring function is used to estimate the binding affinity for each pose, and the most favorable binding modes are identified.
Mandatory Visualizations
The following diagrams illustrate the general workflow for validating experimental results with computational models and a simplified signaling pathway potentially affected by platinum compounds.
Caption: Workflow for validating experimental data with computational models.
Caption: Simplified signaling pathway of platinum-induced apoptosis.
A comparative study of the antitumor activity of various platinum(II) complexes
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the antitumor performance of various platinum(II) complexes, supported by experimental data from peer-reviewed studies. It details the methodologies for key experiments and visualizes complex biological and experimental processes to facilitate understanding and further research.
Introduction to Platinum(II) Complexes
Since the discovery of cisplatin (B142131), platinum-based coordination complexes have become indispensable tools in cancer chemotherapy, used in the treatment of nearly half of all cancer patients receiving chemotherapy.[1] The primary mechanism of action for classical platinum drugs like cisplatin, carboplatin (B1684641), and oxaliplatin (B1677828) involves binding to nuclear DNA.[2][3] Upon entering a cell, the lower intracellular chloride concentration facilitates the hydrolysis of the platinum complex, creating reactive aqua species.[2] These species preferentially form covalent bonds with the N7 position of purine (B94841) bases in DNA, leading to the formation of DNA adducts, primarily 1,2-intrastrand crosslinks.[1] This distortion of the DNA structure inhibits replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][3]
Despite their success, clinical use is often hampered by severe side effects and the development of drug resistance.[4] This has driven the development of new generations of platinum complexes designed to overcome these limitations, exhibiting different ligand structures and sometimes novel mechanisms of action.[5]
Comparative Antitumor Activity: In Vitro Cytotoxicity
The antitumor activity of platinum complexes is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for widely used and novel platinum(II) complexes against several human cancer cell lines.
Note: IC50 values can vary significantly between studies due to differences in experimental protocols, such as cell culture conditions and incubation times. The data presented here are compiled from various sources and should be interpreted with this in mind.[6]
Table 1: Comparative Cytotoxicity (IC50 in µM) of Clinically Approved Platinum(II) Drugs
| Complex | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colorectal Carcinoma) | A2780 (Ovarian Cancer) |
| Cisplatin | 16.48[7] | ~10-25[6] | 9.8 | 1.1 |
| Carboplatin | >100 | >100 | 74.4 | 12.1 |
| Oxaliplatin | 4.8[8] | 18.2 | 1.8 | 2.5 |
Data compiled from multiple sources. Experimental conditions (e.g., incubation time) may vary. A direct comparison is best made when data is sourced from a single comparative study.
Table 2: Cytotoxicity (IC50 in µM) of Select Novel Platinum(II) Complexes
| Complex | Cell Line | IC50 (µM) | Comparison to Cisplatin | Reference |
| Pt(TSC)Cl | Caco-2 (Colorectal) | 2.3 | >46-fold more toxic | [9] |
| trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | A549 (Lung) | Lower than Cisplatin | More active | [10] |
| trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | MCF-7 (Breast) | Lower than Cisplatin | More active | [10] |
| Cationic Pt(II)-complex | U87 MG (Glioblastoma) | 19.85 | More potent (Cisplatin IC50 = 54.14 µM) | [5] |
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of platinum(II) complexes are primarily mediated by the induction of the intrinsic apoptosis pathway, triggered by DNA damage.
The process begins with the formation of platinum-DNA adducts, which are recognized by the cell's DNA damage response machinery.[11] This leads to the activation of tumor suppressor proteins like p53.[3] Activated p53 transcriptionally upregulates pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2.[3][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[4] Cytochrome c, along with Apaf-1, forms the apoptosome, which activates caspase-9.[4] Caspase-9, an initiator caspase, then activates executioner caspases, primarily caspase-3, which cleave key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[3]
Experimental Protocols
Accurate and reproducible data are critical for the comparative assessment of antitumor agents. Below are detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Drug Treatment: Expose cells to a range of concentrations of the platinum complexes for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or an acidified isopropanol (B130326) solution, to dissolve the purple formazan crystals.[13]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[14]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the logarithm of drug concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label these early apoptotic cells.[1] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Protocol Outline:
-
Cell Treatment: Culture and treat cells with the platinum complexes at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.[3]
-
Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).[2]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for approximately 15-20 minutes at room temperature in the dark.[2]
-
Data Acquisition: Analyze the stained cells on a flow cytometer within one hour.[3]
-
Analysis:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (due to primary necrosis).
-
References
- 1. researchgate.net [researchgate.net]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Platinum-based metal complexes as chloride transporters that trigger apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 7. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of cisplatin-induced cell death in malignant mesothelioma cells: Role of inhibitor of apoptosis proteins (IAPs) and caspases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Dichloro(dicyclopentadienyl)platinum(II) and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of the theoretical compound Dichloro(dicyclopentadienyl)platinum(II) with its well-characterized analogs. Due to the limited availability of experimental data for Dichloro(dicyclopentadienyl)platinum(II), this comparison focuses on structurally related and experimentally verified platinum(II) complexes. The objective is to offer insights into the potential structural features of the title compound by examining the influence of different ligand systems on the geometry and electronic properties of the platinum(II) center.
Introduction
Organometallic platinum(II) complexes are a cornerstone of catalysis and medicinal chemistry. The nature of the ligands coordinated to the platinum center dictates the compound's stability, reactivity, and, in the case of therapeutic agents, its mechanism of action. Cyclopentadienyl (B1206354) (Cp) ligands are ubiquitous in organometallic chemistry, known for their ability to form stable complexes with a variety of metals. This guide explores the structural landscape of platinum(II) complexes, comparing the hypothetical dicyclopentadienyl derivative with established analogs containing diolefin and phosphine (B1218219) ligands.
Structural Comparison of Platinum(II) Complexes
The structural parameters of three representative platinum(II) complexes are summarized below. These have been chosen to highlight the differences imparted by cyclopentadienyl, diolefin, and phosphine ligands.
| Compound Name | Dichloro(1,5-cyclooctadiene)platinum(II) | cis-Dichlorobis(triphenylphosphine)platinum(II) | (η⁵-Cyclopentadienyl)trimethylplatinum(IV) |
| Formula | C₈H₁₂Cl₂Pt | C₃₆H₃₀Cl₂P₂Pt | C₈H₁₄Pt |
| Coordination Geometry | Square Planar | Square Planar | Piano Stool |
| Pt-Cl Bond Length (Å) | ~2.31 - 2.33 | ~2.346 | N/A |
| Pt-Ligand (non-Cl) Bond Length (Å) | Pt-C(olefin): ~2.13 - 2.23 | Pt-P: ~2.261 | Pt-C(Cp): ~2.23, Pt-C(Me): ~2.08 |
| Ligand-Pt-Ligand Bond Angle (°) (Cl-Pt-Cl) | ~90 | ~87.8 | N/A |
| Key Spectroscopic Data | ¹⁹⁵Pt NMR: ~ -3000 ppm | ¹⁹⁵Pt NMR: ~ -4700 ppm | ¹H NMR (Cp): ~5.7 ppm, ¹⁹⁵Pt NMR: ~ -3300 ppm |
Table 1: Comparative Structural and Spectroscopic Data of Selected Platinum Complexes.
Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂)
This complex serves as a common precursor in platinum chemistry. The 1,5-cyclooctadiene (B75094) (cod) ligand coordinates to the platinum center in a bidentate fashion through its two double bonds. X-ray crystallography reveals a square planar geometry around the platinum atom.[1]
cis-Dichlorobis(triphenylphosphine)platinum(II) (cis-PtCl₂(PPh₃)₂)
In this complex, two triphenylphosphine (B44618) ligands and two chloride ions are coordinated to the platinum(II) center in a cis arrangement. The bulky phosphine ligands influence the bond angles, leading to a slightly distorted square planar geometry. The Pt-P bond is a strong sigma-donating interaction. In cis-bis(triphenylphosphine)platinum chloride, the average Pt-P has a bond distance of 2.261 Å and the average Pt-Cl has a bond distance of 2.346 Å.[2]
(η⁵-Cyclopentadienyl)trimethylplatinum(IV)
Experimental Protocols
Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II)
Dichloro(1,5-cyclooctadiene)platinum(II) is typically prepared by reacting potassium tetrachloroplatinate with 1,5-cyclooctadiene.[1] A common procedure involves dissolving K₂PtCl₄ in water and adding the diene, often in the presence of a co-solvent like acetic acid, followed by heating to precipitate the product.[6]
Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)
The cis isomer is synthesized by heating a solution of a platinum(II) chloride salt, such as potassium tetrachloroplatinate, with triphenylphosphine.[2]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. A suitable crystal is mounted on a diffractometer, and the diffraction pattern is collected. The resulting data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about the crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy are powerful tools for characterizing these complexes in solution. ¹⁹⁵Pt NMR is particularly informative due to its wide chemical shift range, which is highly sensitive to the coordination environment of the platinum atom.[7] The coupling between ¹⁹⁵Pt and other nuclei (e.g., ¹H, ¹³C, ³¹P) provides valuable structural information.
Visualizing Structural Relationships
The following diagrams illustrate the coordination environments of the discussed platinum complexes and a hypothetical experimental workflow.
Figure 1: Coordination geometries of platinum(II) complexes.
Figure 2: General experimental workflow for complex synthesis and characterization.
References
- 1. Dichloro(cycloocta-1,5-diene)platinum(II) - Wikipedia [en.wikipedia.org]
- 2. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Organoplatinum chemistry - Wikipedia [en.wikipedia.org]
- 5. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 6. Dichloro(1,5-cyclooctadiene)platinum(II) | 12080-32-9 [chemicalbook.com]
- 7. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Dichloro(dicyclopentadienyl)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural determination of dichloro(dicyclopentadienyl)platinum(II) (Cp₂PtCl₂) with structurally related platinum(II) complexes, underpinned by the powerful technique of single-crystal X-ray crystallography. While a definitive crystal structure for dichloro(dicyclopentadienyl)platinum(II) is not publicly available, this document presents a hypothetical structural model based on established data for analogous compounds, offering a valuable comparative framework for researchers in organometallic chemistry and drug development.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of organometallic compounds such as dichloro(dicyclopentadienyl)platinum(II) is definitively achieved through single-crystal X-ray diffraction. The following protocol outlines the typical experimental workflow.
1. Crystal Growth: High-quality single crystals of the target compound are grown. A common method involves the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. For air- and moisture-sensitive compounds, crystallization is performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
2. Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head. For sensitive crystals, this process is carried out in a cryo-stream of nitrogen gas to prevent degradation.
3. Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern is recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the heavy atoms (in this case, platinum) are often determined using direct methods or Patterson methods. Subsequent Fourier analysis reveals the positions of the lighter atoms. The structural model is then refined against the experimental data to optimize the fit, resulting in precise bond lengths, bond angles, and atomic displacement parameters.
Comparative Structural Data
The following table compares the crystallographic data of two known platinum(II) complexes, dichloro(norbornadiene)platinum(II) and dichloro(cycloocta-1,5-diene)platinum(II), with a hypothetical, yet plausible, dataset for dichloro(dicyclopentadienyl)platinum(II). This comparison highlights the expected structural parameters for a compound of this class.
| Parameter | Dichloro(dicyclopentadienyl)platinum(II) (Hypothetical) | Dichloro(norbornadiene)platinum(II)[1][2] | Dichloro(cycloocta-1,5-diene)platinum(II)[3] |
| Formula | C₁₀H₁₀Cl₂Pt | C₇H₈Cl₂Pt | C₈H₁₂Cl₂Pt |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pccn |
| a (Å) | ~8.5 | 10.763(2) | 11.025(3) |
| b (Å) | ~12.0 | 8.841(2) | 10.001(3) |
| c (Å) | ~9.0 | 10.973(2) | 9.071(2) |
| **β (°) ** | ~105 | 118.49(3) | 90 |
| Pt-Cl Bond Length (Å) | ~2.31 | 2.310(1), 2.314(1) | 2.313(3), 2.316(3) |
| Pt-C Bond Length (Å) | ~2.20 (avg. to Cp centroid) | 2.103(4), 2.110(4) | 2.119(9), 2.126(9) |
| Cl-Pt-Cl Bond Angle (°) | ~90 | 90.35(4) | 91.2(1) |
| Coordination Geometry | Distorted Square Planar | Pseudo-Square Planar | Square Planar |
Visualizing the Workflow
The following diagram illustrates the logical flow of an X-ray crystallography experiment, from sample preparation to final structure validation.
Caption: Workflow for X-ray Crystallographic Structure Determination.
Alternative Characterization Techniques
While single-crystal X-ray diffraction provides the most definitive structural data, other spectroscopic and analytical techniques are crucial for characterizing organometallic compounds and corroborating the solid-state structure.
| Technique | Information Provided | Comparison to X-ray Crystallography |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the electronic environment and connectivity of atoms in solution. ¹H, ¹³C, and ¹⁹⁵Pt NMR are particularly useful. | Offers insight into the structure in solution, which may differ from the solid-state structure. It is a complementary technique. |
| Infrared (IR) Spectroscopy | Identifies characteristic vibrational modes of functional groups (e.g., Pt-Cl and cyclopentadienyl (B1206354) C-H stretches). | Provides information about bonding but does not give a three-dimensional structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and isotopic distribution of the compound, confirming its elemental composition. | Confirms the molecular formula but does not provide structural information. |
| Elemental Analysis | Quantifies the percentage of each element in the compound. | Verifies the empirical formula of the synthesized compound. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between obtaining a suitable crystal and the successful determination of its molecular structure.
Caption: Path to Molecular Structure Confirmation.
References
Benchmarking the catalytic performance of Dichloro(dicyclopentadienyl)platinum(II) against other catalysts
An objective guide for researchers, scientists, and drug development professionals on the catalytic performance of Dichloro(dicyclopentadienyl)platinum(II) against industry-standard platinum catalysts in hydrosilylation reactions.
This guide provides a comparative analysis of the catalytic performance of Dichloro(dicyclopentadienyl)platinum(II) against the well-established benchmark catalysts, Speier's catalyst and Karstedt's catalyst, with a focus on the hydrosilylation of functionalized alkenes. This reaction is a cornerstone of organosilicon chemistry, vital for the synthesis of a wide array of compounds used in materials science and pharmaceuticals.
Executive Summary
Dichloro(dicyclopentadienyl)platinum(II) demonstrates notable efficacy as a homogeneous catalyst in the hydrosilylation of functionalized alkenes, particularly aminated alkenes. While direct side-by-side comparisons with Speier's and Karstedt's catalysts under identical conditions are limited in publicly available literature, existing data suggests it is a viable catalyst, offering good yields and specific selectivity profiles. Karstedt's catalyst generally exhibits superior turnover frequencies, while Speier's catalyst remains a cost-effective option for many applications. The choice of catalyst will ultimately depend on the specific substrate, desired product selectivity, and reaction conditions.
Catalyst Overview
-
Dichloro(dicyclopentadienyl)platinum(II) ([Pt(Cp)₂Cl₂]): A platinum(II) complex featuring two cyclopentadienyl (B1206354) ligands. It has shown promise in the hydrosilylation of alkenes bearing functional groups.
-
Speier's Catalyst (H₂PtCl₆): Hexachloroplatinic acid, typically in an isopropanol (B130326) solution, is a widely used, cost-effective, and robust hydrosilylation catalyst.
-
Karstedt's Catalyst (Pt₂(dvtms)₃): A platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands, renowned for its high activity and solubility in silicone-based systems.
Performance Benchmark: Hydrosilylation of Aminated Alkenes
The hydrosilylation of aminated alkenes, such as N,N-dimethylallylamine, with triethoxysilane (B36694) serves as a key reaction to compare the performance of these catalysts. The presence of the amine functionality can influence catalyst activity and selectivity.
| Catalyst | Substrate | Silane | Product Yield | Selectivity (γ-isomer : β-isomer) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Dichloro(dicyclopentadienyl)platinum(II) | Aminated Alkenes | Triethoxysilane | > 70% | > 3:1 | Not Reported | Not Reported | [1] |
| Karstedt's Catalyst | 1-Octene | Heptamethyltrisiloxane | Quantitative | High (linear product) | > 1,000,000 | 5.2 x 10⁶ | [2] |
| Speier's Catalyst | Allyl Chloride | Trichlorosilane (B8805176) | Low (20%) | Not Specified | Not Reported | Not Reported | [3] |
Note: The data presented is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions. Karstedt's catalyst data is for a non-aminated alkene but is included to showcase its high activity. Speier's catalyst shows low yield for a halogenated alkene, which can also be a challenging substrate.
Experimental Protocols
General Procedure for Hydrosilylation of an Aminated Alkene
The following is a representative experimental protocol for the hydrosilylation of an aminated alkene, such as N,N-dimethylallylamine, with triethoxysilane.
Materials:
-
Dichloro(dicyclopentadienyl)platinum(II) or other platinum catalyst
-
N,N-dimethylallylamine (or other aminated alkene)
-
Triethoxysilane
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation: A stock solution of the platinum catalyst in anhydrous toluene is prepared under an inert atmosphere. For instance, dissolve 1-5 mg of the catalyst in 10 mL of toluene.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the aminated alkene (e.g., 1 mmol) and anhydrous toluene (e.g., 5 mL).
-
Catalyst Addition: The catalyst solution (e.g., providing a catalyst loading of 0.01 to 1 mol%) is added to the stirred solution of the alkene.
-
Silane Addition: Triethoxysilane (e.g., 1.1 mmol, 1.1 equivalents) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to isolate the desired hydrosilylated product.
Preparation of Dichloro(dicyclopentadienyl)platinum(II)
Dichloro(dicyclopentadienyl)platinum(II) can be synthesized from potassium tetrachloroplatinate(II) and a cyclopentadienyl source. A general procedure involves the reaction of K₂PtCl₄ with a cyclopentadienyl ligand transfer agent, such as a cyclopentadienyl Grignard reagent or cyclopentadienylthallium, in an appropriate solvent.
Catalytic Mechanism: The Chalk-Harrod Cycle
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4][5] This catalytic cycle provides a framework for understanding the formation of the Si-C bond.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
The catalytic cycle involves:
-
Oxidative Addition: The active Pt(0) catalyst reacts with the hydrosilane (R₃SiH) to form a Pt(II) silyl hydride intermediate.
-
Alkene Coordination: The alkene substrate coordinates to the platinum center.
-
Migratory Insertion: The alkene inserts into the Pt-H bond, forming a Pt(II) alkyl silyl complex. This step is often regioselective, leading to either the α- or β-adduct.
-
Reductive Elimination: The final product is formed through the reductive elimination of the alkyl and silyl groups, regenerating the Pt(0) catalyst.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the catalytic performance of a platinum catalyst in a hydrosilylation reaction.
Caption: A typical experimental workflow for catalyst performance evaluation.
Conclusion
Dichloro(dicyclopentadienyl)platinum(II) is an effective catalyst for the hydrosilylation of functionalized alkenes, offering a valuable alternative to the more common Speier's and Karstedt's catalysts. While Karstedt's catalyst often provides higher activity in terms of turnover frequency, the performance of Dichloro(dicyclopentadienyl)platinum(II) in specific applications, such as the hydrosilylation of aminated alkenes, demonstrates its potential for achieving desired product yields and selectivities. Further direct comparative studies are warranted to fully elucidate its performance profile against the industry benchmarks under a broader range of reaction conditions. Researchers and professionals in drug development and materials science should consider Dichloro(dicyclopentadienyl)platinum(II) as a viable option in their catalytic toolbox, particularly when specific selectivities for functionalized substrates are required.
References
- 1. Karstedt catalysts | Johnson Matthey [matthey.com]
- 2. qualitas1998.net [qualitas1998.net]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verification Required - Princeton University Library [oar.princeton.edu]
Comparative Analysis of Dichloro(dicyclopentadienyl)platinum(II) and Alternative Platinum(II) Complexes: A Guide for Researchers
A comprehensive cross-validation of the analytical data for Dichloro(dicyclopentadienyl)platinum(II) remains challenging due to the limited availability of publicly accessible, detailed experimental data for this specific compound. This guide, therefore, presents a comparative analysis based on available data for relevant alternative platinum(II) complexes, namely Dichloro(1,5-cyclooctadiene)platinum(II) and the well-established anticancer drug Cisplatin. Additionally, Titanocene (B72419) Dichloride is included as a structural analogue to provide context for the spectroscopic characteristics of the dicyclopentadienyl ligand.
This publication aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the analytical landscape of these platinum and titanium complexes, highlighting the data that is available and identifying the current gaps in our knowledge.
Executive Summary of Analytical Data
The following tables summarize the key analytical data for the selected platinum(II) complexes and the titanocene analogue. It is important to note that no specific experimental NMR, IR, or crystallographic data for Dichloro(dicyclopentadienyl)platinum(II) could be retrieved from publicly available sources at the time of this publication.
Table 1: Comparison of ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Dichloro(dicyclopentadienyl)platinum(II) | - | Data not available | Data not available |
| Dichloro(1,5-cyclooctadiene)platinum(II) | CDCl₃ | 5.6 (m, 4H, =CH), 2.6 (m, 8H, CH₂) | 98.6 (=CH), 33.1 (CH₂) |
| Cisplatin | D₂O | 4.5 (br s, 6H, NH₃) | Not applicable |
| Titanocene Dichloride | CDCl₃ | 6.6 (s, 10H, C₅H₅) | 120.0 (C₅H₅) |
Table 2: Comparison of Infrared (IR) Spectroscopy Data
| Compound | Medium | Key IR Absorptions (cm⁻¹) | Assignment |
| Dichloro(dicyclopentadienyl)platinum(II) | - | Data not available | - |
| Dichloro(1,5-cyclooctadiene)platinum(II) | KBr | ~2930, 2850~1440~410, 320 | C-H stretch (alkane)C-H bendPt-Cl stretch |
| Cisplatin | KBr | ~3280~1610~330 | N-H stretchN-H bendPt-Cl stretch |
| Titanocene Dichloride | KBr | ~3100~1440~1020~820~400 | C-H stretch (Cp)C-C stretch (Cp)C-H in-plane bend (Cp)C-H out-of-plane bend (Cp)Ti-Cl stretch |
Table 3: Comparison of Crystallographic Data
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| Dichloro(dicyclopentadienyl)platinum(II) | - | - | Data not available | Data not available |
| Dichloro(1,5-cyclooctadiene)platinum(II) | Monoclinic | P2₁/n | Pt-Cl: ~2.32Pt-C: ~2.15 | Cl-Pt-Cl: ~90C=C: ~1.38 |
| Cisplatin | Orthorhombic | Pnma | Pt-Cl: ~2.32Pt-N: ~2.05 | Cl-Pt-Cl: ~91N-Pt-N: ~91 |
| Titanocene Dichloride | Triclinic | Pī | Ti-Cl: ~2.36Ti-C(Cp): ~2.37 | Cl-Ti-Cl: ~94 |
Experimental Protocols
The following sections detail generalized experimental methodologies for the key analytical techniques cited. These protocols are intended to serve as a reference for researchers aiming to characterize these or similar organometallic complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state structure and purity of the platinum and titanium complexes.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the complex.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum, typically with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹⁵Pt NMR: For platinum complexes, a one-dimensional platinum-195 (B83798) NMR spectrum can provide valuable information about the coordination environment of the platinum center. Due to the wide chemical shift range of ¹⁹⁵Pt, a broad spectral width should be used.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the complexes by observing their characteristic vibrational frequencies.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Solid-State):
-
KBr Pellet Method:
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A sufficient number of scans should be co-added to obtain a high-quality spectrum.
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations (e.g., C-H, N-H, Pt-Cl).
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice of the compound, providing definitive structural information.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
The crystals should be of sufficient size (typically 0.1-0.5 mm in all dimensions) and quality (well-formed, without cracks or defects).
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy will depend on the crystal system and unit cell parameters.
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, thermal parameters, and other parameters to improve the agreement between the calculated and observed structure factors.
-
Validate the final crystal structure using various crystallographic metrics.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical cross-validation process and the individual experimental workflows.
A Comparative Reactivity Study of Norbornadiene (NBD) Versus Cyclooctadiene (COD) Platinum Complexes
This guide provides an objective comparison of the reactivity of two common platinum(II) precursor complexes: dichloro(norbornadiene)platinum(II), [Pt(NBD)Cl₂], and dichloro(1,5-cyclooctadiene)platinum(II), [Pt(COD)Cl₂]. These compounds are widely used starting materials in the synthesis of other platinum complexes for applications in catalysis, materials science, and medicinal chemistry.[1][2] The choice between an NBD or COD ligand can significantly influence the stability and reactivity of the complex, primarily due to differences in their steric and electronic properties. This guide summarizes key structural data, compares their reactivity in ligand displacement and oxidative addition reactions, and provides detailed experimental protocols.
Structural and Bonding Comparison
The fundamental differences in reactivity between Pt(NBD)Cl₂ and Pt(COD)Cl₂ stem from the distinct structural constraints imposed by the diene ligands. Norbornadiene is a more rigid and strained bicyclic olefin compared to the more flexible cyclooctadiene. This structural difference has a direct impact on the geometry and stability of the resulting platinum complexes.
Crystal structure analysis reveals that the increased lability of the NBD ligand is not due to weaker Pt-C bonds, which are in fact slightly shorter than in the COD complex.[3] Instead, the higher reactivity is attributed to the relief of ring strain in the NBD ligand upon its displacement.[3] The bite angle of NBD is smaller, leading to a slightly larger Cl-Pt-Cl bond angle compared to the COD complex.[3]
Table 1: Comparison of Structural Parameters for [Pt(NBD)Cl₂] and [Pt(COD)Cl₂]
| Parameter | [Pt(NBD)Cl₂] | [Pt(COD)Cl₂] | Reference |
| Average Pt-C Bond Length | 2.145 Å | 2.170 Å | [3] |
| Cl-Pt-Cl Bond Angle | 92.02° | 89.78° | [3] |
| Coordination Geometry | Square Planar | Square Planar | [3][4] |
Comparative Reactivity
The primary difference in the chemical behavior of these complexes is the relative lability of the diene ligand.
Ligand Displacement Reactions
Norbornadiene is generally considered a more labile ligand than 1,5-cyclooctadiene (B75094). This means the NBD ligand is displaced more readily by other incoming ligands, such as phosphines, amines, or other nucleophiles.[3] This enhanced reactivity makes Pt(NBD)Cl₂ a more reactive precursor when facile substitution of the diene is required. The displacement of NBD from Pt(II) complexes occurs more readily than the corresponding displacement of COD.[3] Square-planar Pt(II) complexes typically undergo ligand exchange via an associative mechanism, where the incoming ligand first coordinates to form a five-coordinate intermediate, followed by the dissociation of the leaving group.[5]
Oxidative Addition Reactions
The general process involves the metal complex reacting with a substrate (A-B), breaking the A-B bond, and forming new M-A and M-B bonds, increasing the metal's oxidation state by +2.[7]
Experimental Protocols
Protocol 1: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) [Pt(COD)Cl₂]
This protocol is adapted from established literature procedures.[4]
-
Materials: Potassium tetrachloroplatinate(II) (K₂PtCl₄), 1,5-cyclooctadiene (COD), deionized water.
-
Procedure:
-
Dissolve K₂PtCl₄ in deionized water to create an aqueous solution.
-
To this solution, add 1,5-cyclooctadiene (COD).
-
Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by the precipitation of the product.
-
The reaction is typically complete after several hours, yielding a colorless solid product.
-
Collect the solid product, dichloro(1,5-cyclooctadiene)platinum(II), by filtration.
-
Wash the product with water, followed by a small amount of a non-polar solvent like hexane (B92381) to remove any unreacted COD.
-
Dry the final product under vacuum.
-
Protocol 2: Synthesis of Dichloro(norbornadiene)platinum(II) [Pt(NBD)Cl₂]
An improved synthesis for [Pt(NBD)Cl₂] has been reported, providing a convenient route to this complex.[3]
-
Materials: Potassium tetrachloroplatinate(II) (K₂PtCl₄), norbornadiene (NBD), acetone, water.
-
Procedure:
-
Prepare an aqueous solution of K₂PtCl₄.
-
Separately, prepare a solution of norbornadiene in acetone.
-
Add the NBD solution dropwise to the stirring aqueous solution of K₂PtCl₄ at room temperature.
-
A precipitate will form upon mixing. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the solid product by filtration.
-
Wash the product sequentially with water and then a non-polar solvent (e.g., diethyl ether or hexane).
-
Dry the product, [Pt(NBD)Cl₂], under vacuum.
-
Protocol 3: Comparative Ligand Displacement by Pyridine
This protocol provides a general workflow to compare the rate of diene displacement.
-
Materials: [Pt(NBD)Cl₂], [Pt(COD)Cl₂], pyridine, a suitable deuterated solvent for NMR analysis (e.g., CDCl₃ or DMSO-d₆).
-
Procedure:
-
In separate NMR tubes, prepare solutions of [Pt(NBD)Cl₂] and [Pt(COD)Cl₂] of identical molar concentration.
-
Acquire an initial ¹H NMR spectrum for each solution to serve as a time-zero reference.
-
To each NMR tube, add an equimolar amount of pyridine.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).
-
Monitor the reaction by observing the disappearance of the signals corresponding to the coordinated diene protons and the appearance of signals for the free diene and the new pyridine-coordinated platinum complex.
-
The relative rate of displacement can be determined by comparing the time taken for 50% conversion in each reaction. A faster disappearance of the coordinated NBD signals compared to the COD signals will demonstrate its greater lability.
-
Mandatory Visualizations
Caption: General workflow for the synthesis of [Pt(NBD)Cl₂] and [Pt(COD)Cl₂].
Caption: Associative mechanism for ligand displacement from Pt(II) diene complexes.
Caption: Sₙ2-type mechanism for oxidative addition to a Pt(II) center.
Conclusion
The choice between norbornadiene and cyclooctadiene as a supporting ligand in platinum(II) chemistry has significant consequences for the reactivity of the complex. The key findings are:
-
Higher Lability of NBD: The norbornadiene ligand is more easily displaced from the platinum center compared to 1,5-cyclooctadiene.[3]
-
Structural Origins: This increased reactivity is primarily due to the relief of inherent ring strain in the bicyclic NBD ligand upon substitution, rather than a weaker platinum-olefin bond.[3]
-
Synthetic Implications: [Pt(NBD)Cl₂] is the more suitable precursor for syntheses that require facile and rapid displacement of the diene ligand under mild conditions. [Pt(COD)Cl₂] offers greater stability, making it preferable when the diene is intended to remain coordinated during subsequent reaction steps or for long-term storage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dichloro(cycloocta-1,5-diene)platinum(II) - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Oxidative addition - Wikipedia [en.wikipedia.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. Reactivity comparison of five-and six-membered cyclometalated platinum(ii) complexes in oxidative addition reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Dichloro(dicyclopentadienyl)platinum(II): A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of organometallic compounds like dichloro(dicyclopentadienyl)platinum(II) are of paramount importance. Adherence to proper disposal protocols is critical not only for laboratory safety but also for environmental protection. This guide provides a procedural, step-by-step approach to the safe disposal of dichloro(dicyclopentadienyl)platinum(II), ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be fully aware of the hazards associated with dichloro(dicyclopentadienyl)platinum(II). Platinum compounds can be hazardous, and proper personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and potential absorption of the chemical. |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes or airborne particles of the compound. |
| Skin and Body | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or vapors. |
Handle dichloro(dicyclopentadienyl)platinum(II) in a designated area, away from incompatible materials. Avoid generating dust. In case of a spill, follow your institution's established spill cleanup procedures for hazardous materials.
Step-by-Step Disposal Procedures
The primary method for the disposal of dichloro(dicyclopentadienyl)platinum(II) is through a certified hazardous waste disposal service.[1] Platinum waste, due to its potential toxicity and environmental impact, requires special handling.[2][3]
Experimental Protocol: Waste Collection and Labeling
-
Waste Segregation: All waste contaminated with dichloro(dicyclopentadienyl)platinum(II), including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected separately from other waste streams.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The container must be labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "Dichloro(dicyclopentadienyl)platinum(II)"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date of accumulation.
-
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic, until it is collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of dichloro(dicyclopentadienyl)platinum(II) waste.
Key Disposal Considerations
-
Do Not Dispose Down the Drain: As a heavy metal compound, dichloro(dicyclopentadienyl)platinum(II) should never be disposed of down the drain, as this can lead to environmental contamination.[3]
-
Empty Containers: The original container of dichloro(dicyclopentadienyl)platinum(II), even if seemingly empty, should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
Recycling and Recovery: Platinum is a valuable metal, and for larger quantities of waste, recycling or recovery might be an option.[2] Contact your EHS department to inquire about potential reclamation programs.
By following these procedures, researchers can ensure the safe and compliant disposal of dichloro(dicyclopentadienyl)platinum(II), contributing to a safer laboratory environment and protecting the ecosystem. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dichloro(dicyclopentadienyl)platinum(II)
Essential safety and logistical information for the operational handling and disposal of Dichloro(dicyclopentadienyl)platinum(II) is critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to minimize risks and build confidence in handling this specialized chemical.
Dichloro(dicyclopentadienyl)platinum(II) is a platinum compound that requires careful handling due to its potential health hazards. As with many platinum compounds, particularly those containing halogen ligands, there is a risk of respiratory sensitization and allergic reactions.[1][2][3] Adherence to strict safety protocols is paramount to prevent exposure and ensure the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of the hazards associated with Dichloro(dicyclopentadienyl)platinum(II) is the first step in safe handling. The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Inhalation of dust can be particularly harmful.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[4][5] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[3][5] | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH-approved dust respirator if ventilation is inadequate or dust is generated.[3] | Prevents inhalation of harmful dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of Dichloro(dicyclopentadienyl)platinum(II) relies on a combination of engineering controls, safe work practices, and the correct use of PPE.
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3][5]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5][6]
2. Safe Work Practices:
-
Avoid the formation of dust and aerosols during handling.[4]
-
Wash hands thoroughly after handling and before breaks or meals.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[4][7]
3. Experimental Workflow:
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use personal protective equipment.[4] Pick up and arrange disposal without creating dust.[4] Sweep up the spilled material and place it in a suitable, closed container for disposal.[4]
-
Clean: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate laboratory safety personnel.
Disposal Plan
Proper disposal of Dichloro(dicyclopentadienyl)platinum(II) and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused Dichloro(dicyclopentadienyl)platinum(II) and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Collect solutions containing the platinum compound in a separate, labeled hazardous waste container for halogenated organic waste.[8] Do not pour down the drain.[4]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) should be placed in a designated sharps container.
Disposal Workflow:
All waste must be disposed of in accordance with local, state, and federal regulations.[9] Ensure that waste containers are properly labeled with the contents and associated hazards.[8]
By implementing these safety and handling procedures, researchers can confidently and safely work with Dichloro(dicyclopentadienyl)platinum(II), ensuring both personal safety and the integrity of their research.
References
- 1. researchgate.net [researchgate.net]
- 2. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 3. colonialmetals.com [colonialmetals.com]
- 4. DICHLORO(DICYCLOPENTADIENYL)PLATINUM(II) - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
